AMPPD
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23O7P/c1-22-18(13-3-2-4-16(10-13)23-26(19,20)21)17(24-25-18)14-6-11-5-12(8-14)9-15(17)7-11/h2-4,10-12,14-15H,5-9H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIPYISRNJUPBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20924138 | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122341-56-4 | |
| Record name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122341564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.1~3,7~]decan]-4-yl)phenyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20924138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD)
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed overview of the synthetic pathway for 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), a widely used chemiluminescent substrate for alkaline phosphatase.[1][2] The synthesis involves a multi-step process, beginning with the formation of a key enol ether intermediate, followed by phosphorylation and a final photooxidation to yield the target 1,2-dioxetane. This guide consolidates information from established synthetic protocols to provide a comprehensive resource for researchers in the field.
I. Overview of the Synthetic Pathway
The synthesis of this compound can be broadly divided into three key stages:
-
Synthesis of the Enol Ether Intermediate: This stage involves the reaction of 2-adamantanone with a substituted benzophenone derivative to form the central spiroadamantane enol ether structure. A common approach utilizes a McMurry reaction, which is effective for creating the double bond.[3]
-
Phosphorylation of the Enol Ether: The hydroxyl group on the phenyl ring of the enol ether is phosphorylated to introduce the phosphate moiety, which is crucial for the enzymatic activation of this compound.
-
Photooxidation to form the 1,2-Dioxetane: The final step is the [2+2] cycloaddition of singlet oxygen to the enol ether double bond, which forms the unstable four-membered dioxetane ring responsible for the chemiluminescent properties of the molecule.
Below is a diagram illustrating the logical flow of the this compound synthesis.
Figure 1: Logical workflow of the this compound synthesis pathway.
II. Detailed Experimental Protocols
The following sections provide a detailed breakdown of the experimental procedures for each stage of the this compound synthesis.
Stage 1: Synthesis of the Enol Ether Intermediate
A common method for the formation of the key enol ether intermediate, substituted phenylmethoxy-methylene adamantane, involves the use of novel catalytic systems to react 2-adamantanone and 3-hydroxybenzoate.[4] An alternative and simplified method utilizes the McMurry reaction with cheap and readily available starting materials, methyl m-hydroxybenzoate and adamantanone.[3]
Protocol via McMurry Reaction:
-
Reaction Setup: In a dried reaction vessel under an inert atmosphere, combine methyl m-hydroxybenzoate and 2-adamantanone.
-
Reagent Addition: Add the McMurry reagent (e.g., a mixture of TiCl4 and a reducing agent like Zn or LiAlH4) to the reaction mixture.
-
Reaction Conditions: The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran (THF), and may require elevated temperatures.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched, and the crude product is extracted. The enol ether intermediate is then purified using column chromatography.
Stage 2: Phosphorylation of the Enol Ether
The hydroxyl group of the enol ether intermediate is then phosphorylated.
Protocol for Phosphorylation:
-
Reaction Setup: The enol ether intermediate is dissolved in a suitable aprotic solvent, such as dichloromethane or acetonitrile, under an inert atmosphere.
-
Reagent Addition: A phosphorylating agent, such as phosphorus oxychloride (POCl3), is added to the solution, often in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated.[3]
-
Esterification: The resulting phosphoryl chloride intermediate can be further reacted with a suitable alcohol, such as trihydroxy-propionitrile, to form a stable phosphate intermediate.[3]
-
Hydrolysis and Purification: The protecting groups on the phosphate are removed by hydrolysis, and the final phosphorylated intermediate is purified.
Stage 3: Photooxidation to form the 1,2-Dioxetane
The final step in the synthesis of this compound is the formation of the 1,2-dioxetane ring through a photooxidation reaction.[4]
Protocol for Photooxidation:
-
Reaction Setup: The enol ether phosphate salt is dissolved in a suitable solvent, such as chloroform (CHCl3).[5]
-
Sensitizer Addition: A photosensitizer, such as methylene blue on silica gel, is added to the solution.[5]
-
Photooxidation: The solution is irradiated with light (typically from a sodium lamp) while oxygen is bubbled through it. The reaction is usually carried out at a low temperature (e.g., 0-5 °C).
-
Purification: After the reaction, the sensitizer is removed by filtration, and the solvent is evaporated. The resulting crude this compound is then purified, often by recrystallization or chromatography.
III. Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of this compound, based on the protocol described in the patent literature.[5]
| Step | Starting Material | Reagent | Solvent | Yield |
| Enol Ether Formation | 2-Adamantanone, Methyl m-hydroxybenzoate | McMurry Reagent | THF | 85% |
| Phosphorylation | Enol Ether Intermediate | Phosphorus oxychloride, Trihydroxy-propionitrile | CH2Cl2 | - |
| Photooxidation | Enol ether phosphate salt (0.065 g, 0.00017 mole) | Methylene blue on silica gel (0.210 g) | CHCl3 (25 ml) | - |
Note: Yields for the phosphorylation and photooxidation steps are not explicitly stated in all public sources and can vary based on the specific conditions and scale of the reaction.
IV. Synthesis Pathway Diagram
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Figure 2: Chemical pathway for the synthesis of this compound.
References
- 1. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | FS175657 [biosynth.com]
- 2. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | S-7601 [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102030779A - Preparation method of chemiluminescence material this compound (4-methoxy-4-(3-phenylphosphonic)spiro[1,2-dioxetane-3,2'-adamantane]disodium salt) for immunoassay - Google Patents [patents.google.com]
- 5. WO1989006226A1 - Synthesis of 1,2-dioxetanes and intermediates therefor - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Chemical Properties and Stability of AMPPD
Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate, commonly known as this compound, is a widely utilized chemiluminescent substrate for the enzyme alkaline phosphatase (ALP). Its high sensitivity and favorable kinetics make it an essential tool in various bioanalytical applications, including immunoassays and nucleic acid hybridization assays. This guide provides a comprehensive overview of its chemical properties and stability profile.
Core Chemical Properties
This compound is a 1,2-dioxetane derivative.[1][2] Its structure incorporates a phosphate group, which, upon enzymatic cleavage, initiates a multi-step chemical reaction culminating in the emission of light.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation(s) |
| IUPAC Name | 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | [5] |
| Common Synonyms | Lumi-Phos Plus; Lumigen PPD; PPD | [1][5][6] |
| CAS Number | 122341-56-4 | [1][5][7] |
| Molecular Formula | C₁₈H₂₃O₇P | [5][7] |
| Molecular Weight | 382.34 g/mol | [5][7] |
| Physical State | White to almost white powder or fine crystals. | [5][8] |
| Solubility (in Water) | ≥ 40 mg/mL at 25°C. | [7] |
| Boiling Point | 548.6°C at 760 mmHg | [8] |
| Flash Point | 285.6°C | [8] |
| Density | 1.47 g/cm³ | [8] |
Mechanism of Chemiluminescence
The light-emitting properties of this compound are triggered by alkaline phosphatase in a well-defined reaction pathway. The intensity of the emitted light is directly proportional to the concentration of ALP, enabling sensitive quantification.[3][4][5]
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.[3][4]
-
Formation of an Unstable Intermediate : This enzymatic reaction generates a transient and unstable dioxetane phenolate anion (m-AMPD).[3][9]
-
Spontaneous Decomposition : The m-AMPD intermediate spontaneously decomposes, yielding an excited-state methyl m-oxybenzoate anion (m-MOB⁻).[3][9]
-
Photon Emission : The excited-state anion relaxes to its ground state, releasing energy in the form of a photon of light.[3][9]
Stability Profile
The stability of this compound is critical for its performance and shelf-life. It is primarily influenced by temperature, light exposure, and pH.
Temperature: this compound exhibits distinct stability profiles depending on its formulation (powder, stock solution, or ready-to-use substrate).
-
Powder Form : The solid form of this compound is the most stable, with a long shelf-life when stored correctly.[5][7]
-
Stock Solutions : Concentrated solutions in an appropriate solvent are less stable than the powder and require frozen storage to prevent degradation. Repeated freeze-thaw cycles should be avoided by storing the solution in aliquots.[1][6]
-
Working Solutions : Ready-to-use substrate solutions demonstrate good thermal stability, with tests showing that the luminescence value is retained above 90% even after incubation at 37°C for several weeks when protected from light.[4]
Light Exposure: this compound is highly sensitive to light. Exposure, even for a short duration, can lead to auto-degradation and a significant increase in background signal, which compromises the signal-to-noise ratio of the assay.[4] Therefore, all forms of this compound must be stored in light-protected containers.[3][4]
pH: The enzymatic reaction of this compound is pH-dependent, functioning optimally in alkaline conditions. Commercial substrate solutions are typically supplied in a buffer with a pH around 9.5.[3] The subsequent decomposition of the intermediate and the emission spectrum of the final emitter can also be influenced by the pH of the aqueous solution.[9]
Table 2: Recommended Storage and Stability of this compound Formulations
| Formulation | Storage Temperature | Duration | Key Considerations | Citation(s) |
| Powder | -20°C | 1 to 3 years | Protect from light. | [5][7] |
| 4°C | 2 years | Protect from light. | [7] | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. | [1][6] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | [1][6] | |
| Ready-to-Use Liquid | 2-8°C | > 2 years | Must be strictly protected from light. | [3][4] |
Experimental Protocols and Handling
Proper handling and adherence to established protocols are essential to ensure the consistent performance and stability of this compound.
Protocol 1: Stock Solution Preparation
To prepare a stock solution, the powdered this compound is dissolved in a suitable solvent.
-
Weighing : Accurately weigh the required amount of this compound powder in a light-protected environment.
-
Dissolution : Add the appropriate solvent (e.g., water). To aid solubility, the mixture can be gently heated to 37°C and sonicated in an ultrasonic bath.[1]
-
Sterilization : For aqueous solutions, sterilization by filtration through a 0.22 μm filter is recommended before use.[6]
-
Aliquoting and Storage : Dispense the stock solution into small, single-use, light-proof aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1][6] Store immediately at -80°C or -20°C.[6]
Protocol 2: Thermal Stability Assessment
The stability of a liquid this compound formulation can be evaluated through an accelerated stability test.
-
Initial Measurement : Determine the background and signal luminescence values of the this compound solution under standard assay conditions (e.g., using a defined concentration of ALP).[4]
-
Incubation : Place the solution in a temperature-controlled incubator at 37°C, ensuring it is strictly protected from light.[3][4]
-
Time-Point Analysis : After a defined period (e.g., 7, 14, or 28 days), remove the sample and allow it to return to room temperature.[3][4]
-
Final Measurement : Re-measure the luminescence value under the same standard conditions as the initial measurement.
-
Evaluation : Calculate the percentage of retained luminescence. A stable formulation should retain over 90% of its initial signal intensity.[3][4]
References
- 1. glpbio.com [glpbio.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. OEM this compound-Chemiluminescent Substrate Hyasen and Hyasen Biotech | Hyasen [hyasen.com]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. maxchemtech.com [maxchemtech.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Synthesis of Spiroadamantane-1,2-dioxetane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of spiroadamantane-1,2-dioxetane derivatives, a class of compounds renowned for their unique chemiluminescent properties and increasing applications in biomedical research and diagnostics. This document details the synthesis of the parent dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] and provides a representative protocol for the preparation of a functionalized derivative designed for specific analyte detection.
Core Synthesis Pathway
The synthesis of the parent spiroadamantane-1,2-dioxetane is a two-step process that begins with the preparation of the key olefin intermediate, adamantylideneadamantane. This is followed by a [2+2] cycloaddition reaction with singlet oxygen to form the strained four-membered dioxetane ring.
Caption: General synthesis workflow for spiroadamantane-1,2-dioxetane.
Quantitative Data Summary
The following tables summarize key quantitative data for the pivotal compounds in the synthesis of the parent spiroadamantane-1,2-dioxetane.
Table 1: Physicochemical and Yield Data
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Adamantylideneadamantane | C₂₀H₂₈ | 268.44 | 184-185 | ~85 |
| Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] | C₂₀H₂₈O₂ | 300.44 | 175-177 | ~90 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Mass Spec (m/z) |
| Adamantylideneadamantane | 3.17 (s, 4H), 1.90 (s, 12H), 1.76 (s, 12H) | 132.3, 39.5, 37.2, 32.4, 28.6 | 268 [M]⁺ |
| Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] | 2.3-1.6 (m) | 88.9, 37.8, 36.9, 33.3, 27.0, 26.8 | 301 [M+H]⁺ |
Detailed Experimental Protocols
Protocol 1: Synthesis of Adamantylideneadamantane
This procedure outlines a common method for the synthesis of the olefin precursor.
Materials:
-
Adamantanone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Pyridine
-
Dry Tetrahydrofuran (THF)
Procedure:
-
A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust and dry THF under an inert atmosphere (e.g., argon).
-
The suspension is cooled to -10 °C, and TiCl₄ is added dropwise with vigorous stirring.
-
The cooling bath is removed, and the mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, a solution of adamantanone and pyridine in dry THF is added dropwise.
-
The reaction mixture is then refluxed for 12 hours.
-
Upon cooling, the reaction is quenched by the slow addition of a saturated aqueous potassium carbonate solution.
-
The mixture is filtered, and the filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford adamantylideneadamantane as a white solid.
Protocol 2: Synthesis of Dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane]
This protocol describes the photooxidation of the olefin to the corresponding dioxetane.
Materials:
-
Adamantylideneadamantane
-
Methylene blue (as photosensitizer)
-
Dichloromethane (CH₂Cl₂)
-
Oxygen gas
Procedure:
-
Adamantylideneadamantane is dissolved in dichloromethane in a photoreactor.
-
A catalytic amount of methylene blue is added to the solution.
-
The solution is irradiated with a suitable light source (e.g., a sodium lamp) while a steady stream of oxygen is bubbled through it.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., methanol/acetone) to yield the pure dispiro[adamantane-2,3'-[1][2]dioxetane-4',2''-adamantane] as a crystalline solid.
Synthesis of a Functionalized Chemiluminescent Probe
The modular nature of spiroadamantane-1,2-dioxetane synthesis allows for the incorporation of various functional groups to create probes for specific analytes. The following diagram illustrates a general strategy for creating a chemiluminescent probe, where a triggering group is attached to a phenolic precursor.
Caption: Logical workflow for the synthesis and activation of a functionalized probe.
Representative Protocol: Synthesis of a Phenol-based Spiroadamantane-1,2-dioxetane Probe
This protocol outlines the key steps for synthesizing a dioxetane with a phenolic moiety, which can be further functionalized to act as a chemiluminescent probe.
1. Synthesis of the Phenolic Olefin Precursor:
-
A protected hydroxybenzaldehyde is reacted with the ylide generated from (adamantan-2-yl)triphenylphosphonium bromide using a strong base (e.g., n-butyllithium) in an appropriate solvent like THF.
-
The protecting group (e.g., a silyl ether) is then removed using a standard deprotection agent (e.g., tetrabutylammonium fluoride - TBAF) to yield the phenolic olefin.
2. Photooxidation to the Dioxetane:
-
The phenolic olefin is subjected to photooxidation as described in Protocol 2, using a photosensitizer like methylene blue or Rose Bengal, to form the corresponding phenol-substituted spiroadamantane-1,2-dioxetane.
3. Functionalization (Optional):
-
The free phenolic hydroxyl group can then be further modified. For instance, it can be reacted with a specific protecting group that is cleavable by a target analyte (e.g., an enzyme or a reactive oxygen species). This cleavage event unmasks the phenolate, which triggers the decomposition of the dioxetane and subsequent light emission.
This guide provides a foundational understanding of the synthesis of spiroadamantane-1,2-dioxetane derivatives. The detailed protocols and data summaries are intended to serve as a valuable resource for researchers engaged in the design and development of novel chemiluminescent probes and other applications of this fascinating class of molecules.
References
An In-depth Technical Guide to Chemiluminescent Substrates for Alkaline Phosphatase
Introduction
Alkaline phosphatase (AP) is a widely utilized reporter enzyme in a variety of bioanalytical assays due to its high turnover rate and stability. In combination with chemiluminescent substrates, AP enables highly sensitive detection of target molecules in applications ranging from immunoassays to nucleic acid hybridization. Chemiluminescence is the emission of light as a result of a chemical reaction.[1] When an enzyme like alkaline phosphatase catalyzes the reaction of a specific substrate, an intermediate product is formed in an electronically excited state.[2] As this intermediate decays to a stable ground state, it releases energy in the form of photons, which can be measured by a luminometer.[2] This method offers significant advantages over colorimetric or fluorometric detection, primarily in its superior sensitivity and wide dynamic range.
Core Mechanism of Action: 1,2-Dioxetanes
The most prevalent and sensitive chemiluminescent substrates for alkaline phosphatase are based on 1,2-dioxetane scaffolds.[3] The general mechanism involves the enzymatic dephosphorylation of a phosphate-substituted 1,2-dioxetane derivative.
-
Enzymatic Cleavage : Alkaline phosphatase catalyzes the removal of a phosphate group from the 1,2-dioxetane substrate.[4][5]
-
Formation of an Unstable Intermediate : This dephosphorylation generates a highly unstable phenolate anion intermediate (a dioxetane oxyanion).[4][6]
-
Decomposition and Light Emission : The unstable anion rapidly decomposes, breaking down into two separate carbonyl compounds (e.g., an ester and a ketone). This decomposition process releases energy, causing one of the carbonyl products to be formed in an electronically excited state. As it returns to its ground state, it emits light. The wavelength of the emitted light is characteristic of the specific substrate's chemical structure.[6]
The light emission is typically a prolonged "glow" rather than a brief "flash," which provides a stable signal that can be measured over an extended period, often reaching a plateau within minutes to an hour.[3][7]
Common Chemiluminescent Substrates
Several 1,2-dioxetane derivatives have been developed to optimize performance for different applications.
-
CSPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) : A versatile substrate used for protein and nucleic acid blotting on membranes.[2] It is known for providing high sensitivity in applications like Southern, Northern, and Western blotting.[2]
-
CDP-Star® (Disodium 2-chloro-5-(4-methoxyspiro {1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan}-4-yl) phenyl phosphate) : A widely used substrate for immunoassays and nucleic acid detection.[4][8] It offers extremely sensitive and fast detection, with maximum light emission on nylon membranes reached within minutes.[4] The light emission occurs at a wavelength of 466 nm.[4]
-
AMPPD® (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate) : A popular substrate for various chemiluminescent immunoassays (CLIA).[5] Upon hydrolysis by AP, it forms a stable anion with a decomposition half-life of 2-30 minutes, emitting continuous light at 470 nm.[2][5] The signal typically peaks around 15 minutes and remains stable for up to an hour.[2]
-
Lumi-Phos™ 530 : A ready-to-use formulation containing a 1,2-dioxetane substrate (Lumigen PPD).[7][9] It incorporates a unique co-surfactant system that enhances energy transfer, resulting in a broad light emission with a maximum at 530 nm.[7][10] It is reported to be 10,000 times more sensitive than colorimetric substrates in solution assays.[7][10]
Quantitative Data and Substrate Comparison
The choice of substrate often depends on the required sensitivity, signal kinetics, and the detection instrumentation available.
| Substrate | Common Name(s) | Emission Max (λ) | Key Characteristics | Typical Applications |
| Adamantyl 1,2-dioxetane phosphate | This compound | ~470 nm | Glow kinetics, signal peaks in ~15 min and is stable for ~60 min[2] | ELISA, CLIA, Solution Assays |
| Chloro-substituted adamantyl 1,2-dioxetane phosphate | CSPD, CDP-Star | ~466 nm | Faster kinetics, high sensitivity on membranes[4] | Western, Southern, Northern Blotting |
| Acridan-based substrate | Lumi-Phos PRO, LumiFAST | ~430 nm | Very fast kinetics (signal in ~1 minute), improved signal-to-noise[11][12] | Automated Immunoassays |
| Dioxetane with energy transfer | Lumi-Phos 530 | ~530 nm | Broad emission peak, high sensitivity in solution[7][10] | ELISA, Magnetic Particle Assays |
Experimental Protocols and Workflows
Detailed and optimized protocols are critical for achieving maximum sensitivity and reproducibility.
Chemiluminescent ELISA Protocol
This protocol outlines a standard direct sandwich ELISA format. Optimization of antibody concentrations and incubation times is crucial and should be determined empirically.[13][14]
Materials:
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Capture Antibody
-
Blocking Buffer (e.g., Tris-buffered saline with 1% BSA and 0.05% Tween-20). Note: Avoid phosphate-based buffers as phosphate is an inhibitor of alkaline phosphatase.[13]
-
Antigen Standard and Samples
-
Detection Antibody conjugated to Alkaline Phosphatase (AP)
-
Wash Buffer (e.g., TBS with 0.05% Tween-20)
-
Assay Buffer (for substrate dilution, if required)
-
Chemiluminescent AP Substrate (e.g., CDP-Star®, Lumi-Phos™ 530)
-
White or black 96-well microplates (for minimizing background and maximizing signal)
Methodology:
-
Coating: Add 50-100 µL of capture antibody diluted in Coating Buffer to each well. Incubate for 2 hours at 37°C or overnight at 4°C.[15]
-
Washing: Discard the coating solution and wash the plate 3 times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for at least 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate 3 times with Wash Buffer.
-
Antigen Incubation: Add 100 µL of diluted antigen standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature with shaking.[14]
-
Washing: Discard the antigen solutions and wash the plate 4 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of AP-conjugated detection antibody diluted in Blocking Buffer to each well. Incubate for at least 1 hour at room temperature with shaking.[15]
-
Final Washing: Discard the detection antibody and wash the plate thoroughly 4 times with Wash Buffer, followed by 1-2 washes with Assay Buffer (if different from Wash Buffer) to remove residual detergent.[15]
-
Substrate Addition & Detection: Add 100 µL of the ready-to-use chemiluminescent substrate solution to each well. Incubate for 5-10 minutes at room temperature.[15]
-
Measurement: Measure the chemiluminescence using a plate luminometer. Readings can be taken at intervals (e.g., every 10 minutes) until the signal reaches a plateau.[15]
Chemiluminescent Western Blot Protocol
This protocol describes the detection stage of a Western blot after proteins have been separated by SDS-PAGE and transferred to a membrane (PVDF or nylon).
Materials:
-
Membrane with transferred proteins
-
Blocking Buffer (e.g., TBS-T with 5% non-fat dry milk or BSA)
-
Primary Antibody specific to the target protein
-
Secondary Antibody conjugated to Alkaline Phosphatase (AP)
-
Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent AP Substrate (e.g., CSPD®)
-
Imaging system (X-ray film or a CCD camera-based digital imager)
Methodology:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in Blocking Buffer. Incubation is typically for 1-2 hours at room temperature or overnight at 4°C with agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the AP-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature with agitation.
-
Final Washing: Decant the secondary antibody solution. Wash the membrane thoroughly with Wash Buffer (e.g., three to five times for 5-10 minutes each) to remove unbound secondary antibody and minimize background.
-
Substrate Incubation: Prepare the chemiluminescent substrate according to the manufacturer's instructions. Drain excess wash buffer from the membrane and place it on a clean surface. Add the substrate solution to completely cover the membrane surface (typically 0.1 mL per cm² of membrane).[16] Incubate for 5 minutes at room temperature.[4]
-
Imaging: Remove the membrane from the substrate solution, drain the excess liquid, and wrap it in a transparent plastic sheet or place it in a sheet protector to prevent it from drying out.[16] Expose the membrane to X-ray film or capture the signal using a digital imaging system.[4] Exposure times can vary from a few seconds to several minutes depending on signal intensity.
Conclusion
Chemiluminescent substrates for alkaline phosphatase provide a powerful tool for researchers, offering exceptional sensitivity that surpasses traditional colorimetric and fluorescent methods. The sustained "glow" kinetics of 1,2-dioxetane-based substrates allow for flexible and robust detection in a wide array of applications, including ELISA, Western blotting, and nucleic acid analysis. By understanding the underlying chemical mechanisms and adhering to optimized protocols, scientists and drug development professionals can leverage this technology to achieve low-femtogram or even attomole levels of detection, advancing research and diagnostic capabilities.
References
- 1. youtube.com [youtube.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lumi-Phos 530 – Bioquote [bioquote.com]
- 8. sysmex.co.jp [sysmex.co.jp]
- 9. LUMIGEN INCORPORATED Lumi-Phos 530, 100 mL, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 10. jd-biotech.com [jd-biotech.com]
- 11. media.beckmancoulter.com [media.beckmancoulter.com]
- 12. A Better Chemiluminescent Substrate | Beckman Coulter [beckmancoulter.com]
- 13. ulab360.com [ulab360.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. youtube.com [youtube.com]
The CIEEL Mechanism in 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, commonly known as AMPPD, is a paramount chemiluminescent substrate extensively utilized in a myriad of biological assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting. Its popularity stems from the high sensitivity and signal-to-noise ratio afforded by its unique mechanism of light emission: Chemically Initiated Electron Exchange Luminescence (CIEEL). This guide provides a comprehensive technical overview of the CIEEL mechanism as it pertains to this compound, detailing the underlying principles, quantitative parameters, and experimental protocols relevant to its application in research and drug development.
The Core Mechanism: Chemically Initiated Electron Exchange Luminescence (CIEEL)
The chemiluminescence of this compound is not a direct light-emitting reaction but rather a multi-step process initiated by an enzymatic trigger. The CIEEL mechanism for this compound can be dissected into three principal stages:
-
Enzymatic Activation: The process is initiated by the enzyme alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of the phosphate group from the this compound molecule. This dephosphorylation results in the formation of a highly unstable, transient phenolate intermediate, the adamantyl-dioxetane anion (AMPD anion).
-
Intramolecular Electron Transfer and Decomposition: The newly formed phenolate anion is electron-rich and poised for intramolecular electron transfer. An electron is transferred from the phenolate moiety to the peroxide bond of the dioxetane ring. This electron transfer event destabilizes the dioxetane ring, causing it to cleave into two carbonyl-containing fragments: the excited-state methyl m-oxybenzoate anion and adamantanone.
-
Luminescence: The electronically excited methyl m-oxybenzoate anion is the light-emitting species. As it relaxes to its ground state, it releases a photon of light. The emitted light has a maximum wavelength of 470 nm.
The adamantane group plays a crucial role in the stability of the parent this compound molecule, preventing its premature decomposition and thereby minimizing background chemiluminescence. This ensures that light emission is almost exclusively dependent on the presence and activity of the triggering enzyme, alkaline phosphatase.
Quantitative Data
The efficiency and kinetics of the this compound chemiluminescent reaction are critical for its application in quantitative assays. The following tables summarize key quantitative parameters associated with the CIEEL mechanism of this compound.
| Parameter | Value | Notes |
| Maximum Emission Wavelength | 470 nm | The peak of the light emission spectrum. |
| Half-life of AMPD Anion | 2 - 30 minutes | The stability of the dephosphorylated intermediate, which influences the duration of the light signal.[1][2][3][4] |
| Chemiluminescence Quantum Yield | Varies | Highly dependent on the chemical environment, including the presence of enhancers. While a precise value is not consistently reported in the literature, it is known to be significantly enhanced in the presence of certain polymers and albumin. |
| Michaelis Constant (Km) for Alkaline Phosphatase | Substrate-dependent | The Km value for alkaline phosphatase is dependent on the specific substrate and reaction conditions. For the similar substrate p-nitrophenyl phosphate, Km values in the range of 0.2 to 0.8 mM have been reported for calf intestinal alkaline phosphatase.[5] The exact Km for this compound may vary. |
| Activation Energy (Ea) of Thermolysis | Not specifically reported for this compound | For a similar spiroadamantane-dioxetane, an activation energy of 30.7 kcal/mol has been reported for thermal decomposition. This value provides an estimate of the energy barrier for the non-enzymatic breakdown of the dioxetane ring. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed by specialized chemical suppliers. However, for research purposes, several synthetic routes have been described in the literature, often involving the following key steps:
-
McMurry Reaction: Condensation of a substituted benzophenone with adamantanone to form the corresponding alkene.
-
Photooxygenation: [2+2] cycloaddition of singlet oxygen to the double bond of the alkene to form the 1,2-dioxetane ring.
-
Phosphorylation: Introduction of the phosphate group to the phenolic hydroxyl group.
A detailed, step-by-step synthesis protocol is beyond the scope of this guide but can be found in specialized organic chemistry literature and patents.
Alkaline Phosphatase Assay using this compound
This protocol provides a general framework for the chemiluminescent detection of alkaline phosphatase activity. Reagent concentrations and incubation times may need to be optimized for specific applications.
Materials:
-
This compound substrate solution (e.g., 0.25 mM in a suitable buffer)
-
Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
Alkaline phosphatase standard solutions
-
Sample containing alkaline phosphatase
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the this compound stock solution to the desired working concentration in the assay buffer. Protect the solution from light.
-
Prepare a series of alkaline phosphatase standards of known concentrations in the assay buffer.
-
-
Assay Protocol:
-
Pipette a specific volume of the sample or alkaline phosphatase standard into the wells of a microplate.
-
Add the this compound working solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15-30 minutes) to allow for the enzymatic reaction and subsequent light emission to reach a stable level.
-
-
Detection:
-
Measure the chemiluminescence intensity using a luminometer. Set the measurement wavelength to detect emission around 470 nm. The integration time will depend on the signal intensity and the luminometer's sensitivity.
-
-
Data Analysis:
-
Construct a standard curve by plotting the chemiluminescence intensity versus the concentration of the alkaline phosphatase standards.
-
Determine the alkaline phosphatase activity in the samples by interpolating their chemiluminescence readings on the standard curve.
-
Mandatory Visualizations
CIEEL Signaling Pathway
Caption: The CIEEL pathway of this compound initiated by alkaline phosphatase.
Experimental Workflow for ALP Assay
Caption: A generalized workflow for an alkaline phosphatase assay using this compound.
References
- 1. Kinetic behaviour of calf-intestinal alkaline phosphatase with 4-methylumbelliferyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | FS175657 [biosynth.com]
- 4. 122341-56-4 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, CasNo.122341-56-4 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]
- 5. Distinct Metal Ion Requirements for the Phosphomonoesterase and Phosphodiesterase Activities of Calf Intestinal Alkaline Phosphatase [openbiochemistryjournal.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of AMPPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMPPD, or 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, is a widely utilized chemiluminescent substrate for alkaline phosphatase (AP). Its robust performance, high sensitivity, and prolonged signal emission have established it as a cornerstone reagent in a multitude of life science applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and nucleic acid hybridization assays. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key applications, and a visualization of its chemiluminescent signaling pathway.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for understanding the handling, storage, and application of this reagent.
| Property | Value | Reference(s) |
| IUPAC Name | [3-(4-methoxyspiro[adamantane-2,3'-[1][2]dioxetan]-4'-yl)phenyl] dihydrogen phosphate | [3] |
| Synonyms | Lumigen PPD, Lumi-Phos Plus | [4][5] |
| CAS Number | 122341-56-4 | [3][6] |
| Chemical Formula | C₁₈H₂₃O₇P | [3][6] |
| Molecular Weight | 382.34 g/mol | [6][7] |
| Appearance | White to off-white powder | [6] |
| Solubility | Soluble in water (≥ 40 mg/mL) | [7] |
| Peak Emission Wavelength | 470 nm | [8][9] |
| Density (Predicted) | 1.47 g/cm³ | [10] |
| Melting Point | Not available | |
| Boiling Point | Not available |
Stability and Storage
Proper storage of this compound is critical to maintain its activity. As a solid, it should be stored at -20°C for long-term stability, where it can be kept for up to three years.[10] Stock solutions should be stored at -80°C and are stable for up to one year.[10] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at 4°C for over a week.[10] To prepare stock solutions, it is advisable to use high-purity water and sonication may be required to achieve complete dissolution.[10]
Chemiluminescent Reaction and Signaling Pathway
The chemiluminescence of this compound is triggered by the enzymatic action of alkaline phosphatase. The process involves a three-step reaction:
-
Enzymatic Dephosphorylation: Alkaline phosphatase catalyzes the hydrolysis of the phosphate group from the this compound molecule.[4]
-
Formation of an Unstable Intermediate: This dephosphorylation generates a transient and unstable dioxetane anion, AMP-D.[2][8] This intermediate has a half-life of 2 to 30 minutes.[2][8][9]
-
Light Emission: The unstable AMP-D anion decomposes, resulting in the formation of an excited-state methyl m-oxybenzoate anion. As this excited molecule relaxes to its ground state, it emits light at a characteristic wavelength of 470 nm.[2][8][9]
The intensity of the emitted light is directly proportional to the concentration of alkaline phosphatase, enabling highly sensitive quantification.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. maxchemtech.com [maxchemtech.com]
- 7. abmole.com [abmole.com]
- 8. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 9. This compound vs. Luminol,who will be the king in luminescent immunoassay? [yacooscience.com]
- 10. This compound | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Chemiluminescence Quantum Yield of AMPPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMPPD®, or 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxyphenyl)-1,2-dioxetane, is a paramount chemiluminescent substrate for the enzyme alkaline phosphatase (ALP). Its robust light-emitting properties upon enzymatic activation have solidified its role in a myriad of sensitive detection assays, including enzyme-linked immunosorbent assays (ELISAs) and nucleic acid hybridization assays. The efficiency of the light-producing reaction is quantified by the chemiluminescence quantum yield (ΦCL), a critical parameter for assay development and optimization. This guide provides a comprehensive overview of the chemiluminescence quantum yield of this compound, including the underlying reaction mechanism, factors influencing the quantum yield, and a detailed protocol for its measurement.
The Mechanism of this compound Chemiluminescence
The chemiluminescent reaction of this compound is a multi-step process that culminates in the emission of light. The reaction pathway is initiated by the enzymatic removal of a phosphate group, leading to the formation of a transient, unstable intermediate that decomposes to produce light.
The key steps are as follows:
-
Enzymatic Dephosphorylation : Alkaline phosphatase catalyzes the hydrolysis of the phosphate ester bond on the this compound molecule.[1][2][3] This enzymatic action results in the formation of a short-lived aryloxide intermediate, AMP-D.
-
Decomposition of the Intermediate : The AMP-D anion is unstable and decomposes, breaking the peroxide bond of the dioxetane ring.[1][2][3] This decomposition reaction is the source of the energy for the light emission.
-
Formation of an Excited State Emitter : The decomposition of the dioxetane intermediate yields an electronically excited ester, methyl m-oxybenzoate anion.
-
Light Emission : The excited ester relaxes to its ground state by emitting a photon of light. This light emission is characterized by a glow-type kinetics, with a maximum wavelength (λmax) of approximately 470 nm.[3] The light intensity typically peaks around 15 minutes after the reaction initiation and can remain stable for up to 60 minutes.[1][3]
The overall efficiency of this process is a product of the chemical yield of the enzymatic reaction, the yield of the excited state emitter, and the fluorescence quantum yield of the emitter itself.
Factors Influencing the Chemiluminescence Quantum Yield
The quantum yield of the this compound reaction is not a fixed value but is influenced by several experimental parameters. Understanding and controlling these factors is crucial for maximizing the sensitivity and reproducibility of assays utilizing this substrate.
-
pH : The enzymatic activity of alkaline phosphatase is highly pH-dependent, with an optimal pH in the alkaline range. The stability of the dioxetane intermediate and the efficiency of light emission are also influenced by pH.
-
Temperature : As with most enzymatic reactions, temperature affects the rate of the alkaline phosphatase-catalyzed dephosphorylation of this compound. Consequently, temperature can influence the kinetics and intensity of the light emission.
-
Enzyme and Substrate Concentration : The concentration of both alkaline phosphatase and this compound will directly impact the rate of the reaction and the total light output. At very high substrate concentrations, substrate inhibition of the enzyme may occur.
-
Presence of Enhancers : Certain water-soluble polymers and other molecules can significantly enhance the chemiluminescence quantum yield of the this compound reaction.[2] These enhancers are thought to provide a hydrophobic microenvironment that shields the excited state emitter from non-radiative decay pathways, thereby increasing the light output.
Quantitative Data on this compound Chemiluminescence Quantum Yield
While the this compound system is widely used, specific, absolute quantum yield values under varied conditions are not extensively tabulated in readily available literature. The reported efficiency is often presented in relative terms or as a function of assay sensitivity. However, the development of novel enhancer compounds aims to increase the light quantum yield, thereby improving detection accuracy.[3]
Experimental Protocol for Measuring Chemiluminescence Quantum Yield
The determination of the absolute chemiluminescence quantum yield requires a calibrated luminometer capable of measuring the total number of photons emitted from the reaction. The following protocol outlines the general steps for such a measurement.
Instrumentation
-
Luminometer : A sensitive luminometer with a light-tight sample chamber and a calibrated detector (e.g., a photomultiplier tube) is essential. The detector's spectral response must be known and corrected for across the emission wavelength range of this compound.
-
Reaction Vessels : Standard luminometer tubes or microplate wells with low background luminescence are required.
-
Reagent Dispenser : An automated injector or a precise manual pipette is needed for the rapid and reproducible initiation of the reaction.
Reagents
-
This compound Substrate Solution : A solution of this compound in a suitable buffer (e.g., diethanolamine buffer, pH 10.0).
-
Alkaline Phosphatase (ALP) Standard Solution : A solution of ALP with a known concentration and activity.
-
Luminol Light Standard : A solution of luminol with a known chemiluminescence quantum yield for calibration of the luminometer.
Measurement Procedure
-
Luminometer Calibration :
-
Prepare a standard solution of luminol.
-
Initiate the luminol chemiluminescence reaction under controlled conditions.
-
Measure the total light output (in photons) using the luminometer.
-
Calculate a calibration factor for the instrument based on the known quantum yield of the luminol reaction.
-
-
This compound Chemiluminescence Measurement :
-
Pipette a known volume of the this compound substrate solution into the reaction vessel.
-
Place the vessel in the luminometer's sample chamber.
-
Inject a known volume and concentration of the ALP standard solution to initiate the reaction.
-
Immediately start the measurement and integrate the light emission over a defined period, ensuring the entire reaction profile is captured.
-
-
Data Analysis :
-
Correct the measured light output for the instrument's calibration factor to obtain the absolute number of photons emitted.
-
Determine the number of this compound molecules that have reacted. This can be done by ensuring the reaction goes to completion with ALP in excess or by measuring the depletion of this compound using an independent method.
-
Calculate the chemiluminescence quantum yield (ΦCL) using the following formula:
ΦCL = (Total number of photons emitted) / (Number of this compound molecules reacted)
-
Signaling Pathway and Experimental Workflow Diagrams
References
The Thermal Stability of Adamantyl Dioxetanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Adamantyl-substituted 1,2-dioxetanes are a fascinating class of high-energy four-membered ring peroxides. Their remarkable thermal stability, coupled with their ability to generate chemiluminescence upon decomposition, has made them invaluable tools in various scientific disciplines, including immunoassays, nucleic acid detection, and high-throughput screening. This technical guide provides a comprehensive overview of the core principles governing the thermal stability of adamantyl dioxetanes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.
Core Concepts in Adamantyl Dioxetane Stability
The exceptional stability of adamantyl dioxetanes, particularly adamantylideneadamantane-1,2-dioxetane, is a key feature that distinguishes them from other less stable dioxetanes.[1][2] This stability is primarily attributed to the steric hindrance provided by the bulky adamantyl groups, which prevents premature decomposition.[1] The puckered structure of bis-adamantyl dioxetane, for instance, hinders the twisting of the C-C bond necessary for thermal decomposition, leading to an extrapolated half-life of 20 years at room temperature.[1]
The thermal decomposition of 1,2-dioxetanes proceeds through the cleavage of the weak O-O bond, followed by the breaking of the C-C bond to yield two carbonyl fragments, one of which is in an electronically excited state.[1][3][4] This process is the source of the characteristic chemiluminescence. Three main mechanistic models have been proposed for this decomposition: a stepwise di-radical mechanism, a concerted pericyclic reaction, and a "merged" or asynchronous concerted mechanism.[1] Theoretical and experimental studies suggest that a two-step biradical mechanism is often favored for adamantyl dioxetanes, where the O-O bond cleaves first, forming a biradical intermediate.[3][5][6]
Quantitative Data on Thermal Stability
The thermal stability of adamantyl dioxetanes can be quantified by parameters such as decomposition temperature, activation energy (Ea), and half-life (t1/2) at specific temperatures. The following table summarizes available quantitative data for adamantylideneadamantane-1,2-dioxetane, a benchmark for stable dioxetanes.
| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kcal/mol) | Half-life (t1/2) | Solvent/Conditions |
| Adamantylideneadamantane-1,2-dioxetane | > 165[2] | ~37[7] | 20 years (extrapolated at room temperature)[1] | Solid state/various |
Experimental Protocols for Determining Thermal Stability
The characterization of the thermal stability of adamantyl dioxetanes relies on several key experimental techniques.
Synthesis of Adamantyl Dioxetanes
A common method for the synthesis of adamantyl dioxetanes is the photosensitized singlet oxygenation of the corresponding adamantylidenealkene precursor.
Detailed Methodology:
-
Precursor Preparation: The adamantylidenealkene is synthesized according to established organic chemistry protocols.
-
Photooxygenation: The adamantylidenealkene is dissolved in a suitable solvent, such as methylene chloride, and cooled to a low temperature (e.g., -20 °C).[8][9]
-
Sensitizer Addition: A photosensitizer, such as methylene blue or rose bengal, is added to the solution.
-
Oxygenation: The solution is irradiated with a suitable light source (e.g., a sodium lamp) while oxygen is bubbled through it.
-
Purification: The resulting dioxetane is purified by low-temperature chromatography or recrystallization.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal properties of dioxetanes, including their decomposition temperature and enthalpy of decomposition.[8][9]
Detailed Methodology:
-
Sample Preparation: A small, accurately weighed amount of the purified adamantyl dioxetane is placed in a sealed DSC pan.
-
Instrument Setup: The DSC instrument is calibrated and programmed with a specific heating rate (e.g., 5-20 °C/min).
-
Measurement: The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference pan.
-
Data Analysis: The resulting thermogram shows an exothermic peak corresponding to the decomposition of the dioxetane. The onset temperature of this peak is taken as the decomposition temperature. The area under the peak is proportional to the enthalpy of decomposition. The activation parameters can be evaluated by performing the experiment at different heating rates.[8][9]
Isothermal Kinetic Measurements via Chemiluminescence
The rate of thermal decomposition of adamantyl dioxetanes can be monitored by measuring the intensity of the emitted chemiluminescence over time at a constant temperature.[8][9]
Detailed Methodology:
-
Sample Preparation: A solution of the adamantyl dioxetane in a high-boiling, inert solvent (e.g., xylene) is prepared.
-
Temperature Control: The solution is placed in a thermostatically controlled cell within a luminometer or a spectrofluorometer.
-
Data Acquisition: The chemiluminescence intensity is recorded as a function of time.
-
Kinetic Analysis: The decay of the chemiluminescence intensity follows first-order kinetics. The rate constant (k) for the decomposition can be determined by plotting the natural logarithm of the intensity versus time. The activation energy (Ea) can be calculated by measuring the rate constant at different temperatures and applying the Arrhenius equation.
Visualizing the Decomposition Pathway
The following diagrams, generated using the DOT language, illustrate the key processes involved in the thermal decomposition of adamantyl dioxetanes.
Caption: Thermal decomposition pathway of an adamantyl dioxetane.
Caption: Experimental workflow for adamantyl dioxetane synthesis and analysis.
Conclusion
The remarkable thermal stability of adamantyl dioxetanes, underpinned by their unique structural features, has cemented their importance in various fields. A thorough understanding of their decomposition kinetics and the experimental methodologies used to characterize their stability is crucial for their effective application. This guide provides a foundational resource for researchers and professionals working with these versatile chemiluminescent molecules, offering both the theoretical framework and the practical knowledge necessary for their successful implementation.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A combined theoretical and experimental study on the mechanism of spiro -adamantyl-1,2-dioxetanone decomposition - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26575H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. worldscientific.com [worldscientific.com]
- 9. worldscientific.com [worldscientific.com]
Methodological & Application
Revolutionizing Immunoassays: Ultrasensitive Detection with AMPPD
Harnessing the power of chemiluminescence, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD) has emerged as a cornerstone for ultrasensitive enzyme-linked immunosorbent assays (ELISAs). Its application allows for the detection of exceedingly low concentrations of analytes, pushing the boundaries of diagnostics and life science research. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for high-sensitivity immunoassays.
This compound is a chemiluminescent substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in ELISAs. The enzymatic dephosphorylation of this compound triggers a cascade of chemical reactions that result in the emission of sustained, high-intensity light. This light output, measured in Relative Light Units (RLU), is directly proportional to the amount of analyte present in the sample, enabling precise quantification. The superior signal-to-noise ratio of this compound-based assays offers a significant advantage over traditional colorimetric and fluorescent methods, often resulting in a multi-fold increase in sensitivity.
Key Advantages of this compound in Ultrasensitive ELISAs:
-
Exceptional Sensitivity: Detect analytes at picogram or even femtogram levels.
-
Wide Dynamic Range: Accurately quantify analytes over several orders of magnitude.
-
Low Background: Minimal non-specific signal results in a superior signal-to-noise ratio.
-
Sustained Signal: The "glow" kinetics of the light emission allows for flexible measurement times.
Quantitative Data Summary
The enhanced sensitivity of chemiluminescent substrates like this compound over traditional colorimetric substrates is well-documented. The following tables summarize the comparative performance for the detection of various cytokines.
Table 1: Comparison of Detection Limits for Murine Cytokines
| Cytokine | Chemiluminescent Substrate (this compound) | Colorimetric Substrate (TMB) | Fold Increase in Sensitivity |
| Mouse IL-12 p70 | 2.9 pg/mL | 83.3 pg/mL | 29-fold |
| Mouse IL-4 | 2.1 pg/mL | 25.0 pg/mL | 12-fold |
Data synthesized from studies comparing the sensitivity of standard colorimetric ELISAs with corresponding chemiluminescent assays.[1]
Table 2: Comparison of Detection Limits for Human Cytokines
| Cytokine | Chemiluminescent Substrate (this compound) | Colorimetric Substrate (pNPP) | Fold Increase in Sensitivity |
| Human IL-4 | 3.9 pg/mL | 62.5 pg/mL | 16-fold |
| Human IL-23 | 26.3 pg/mL | 131 pg/mL | 5-fold |
Data compiled from research articles directly comparing the performance of chemiluminescent and colorimetric substrates for human cytokine detection.[1][2]
Signaling Pathway Analysis: NF-κB Activation
Ultrasensitive ELISAs using this compound are invaluable for studying signaling pathways that involve low-abundance signaling molecules. A prime example is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a crucial regulator of immune and inflammatory responses.[3] The activation of this pathway by stimuli such as pro-inflammatory cytokines leads to the translocation of NF-κB into the nucleus, where it induces the expression of target genes, including various cytokines. An ultrasensitive ELISA can be employed to detect the minute quantities of these induced cytokines secreted by cells, providing a quantitative measure of NF-κB pathway activation.
Experimental Protocols
General Ultrasensitive Sandwich ELISA Workflow
The following diagram outlines the key steps in a typical ultrasensitive sandwich ELISA utilizing this compound.
Detailed Protocol for an Ultrasensitive Chemiluminescent ELISA
This protocol provides a general framework. Optimal concentrations, incubation times, and temperatures should be determined empirically for each specific assay.
Materials:
-
High-binding 96-well microplates (white, opaque plates are recommended for chemiluminescence)
-
Capture antibody specific for the analyte of interest
-
Recombinant antigen standard
-
Biotinylated detection antibody specific for the analyte of interest
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
This compound substrate solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay diluent (e.g., PBS with 0.5% BSA, 0.05% Tween-20)
-
Microplate luminometer
Procedure:
-
Plate Coating:
-
Dilute the capture antibody to a pre-optimized concentration (e.g., 1-4 µg/mL) in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of the microplate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from each well.
-
Wash the plate 3-5 times with 300 µL of wash buffer per well. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any residual buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature (RT) or 37°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample and Standard Incubation:
-
Prepare serial dilutions of the recombinant antigen standard in assay diluent.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Seal the plate and incubate for 2 hours at RT or overnight at 4°C.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Dilute the biotinylated detection antibody to its optimal concentration (e.g., 0.25-2 µg/mL) in assay diluent.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at RT.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Dilute the Strep-AP conjugate to its recommended working concentration in assay diluent.
-
Add 100 µL of the diluted conjugate to each well.
-
Seal the plate and incubate for 30-60 minutes at RT, protected from light.
-
-
Washing:
-
Perform a more stringent wash, typically 5-7 times, as described in step 2.
-
-
Chemiluminescent Reaction and Measurement:
-
Equilibrate the this compound substrate solution to RT.
-
Add 100 µL of the this compound substrate to each well.
-
Incubate for 5-15 minutes at RT in the dark. The optimal incubation time may vary depending on the substrate formulation and desired signal intensity.
-
Measure the light output (RLU) using a microplate luminometer.
-
-
Data Analysis:
-
Subtract the average RLU of the blank wells from all other readings.
-
Generate a standard curve by plotting the RLU values against the corresponding concentrations of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their RLU values from the standard curve.
-
References
- 1. Comparison of chemiluminescent assays and colorimetric ELISAs for quantification of murine IL-12, human IL-4 and murine IL-4: chemiluminescent substrates provide markedly enhanced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization, comparison, and application of colorimetric vs. chemiluminescence based indirect sandwich ELISA for measurement of human IL-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
protocol for Western blot using 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane
These application notes provide a detailed protocol for performing a Western blot using the chemiluminescent substrate 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD). This substrate enables the highly sensitive detection of proteins when used in conjunction with an alkaline phosphatase (AP)-conjugated secondary antibody.
Introduction
Western blotting is a widely used technique in molecular biology to detect specific proteins in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. Chemiluminescent detection using substrates like this compound offers high sensitivity and a broad dynamic range, making it a popular choice for protein analysis.[1][2][3]
This compound is a 1,2-dioxetane substrate that, upon dephosphorylation by alkaline phosphatase, becomes unstable and decomposes, emitting light at a maximum wavelength of 477 nm. This sustained chemiluminescence can be detected by various imaging systems, including CCD cameras or X-ray film.
Data Presentation
| Parameter | Value | Reference |
| Detection Limit | 125 pg (1.6 fmol) of human transferrin | [4] |
| Substrate Concentration | 0.4 mM | [5] |
| Incubation Time | 20 minutes (starting point) | [5] |
| Chemiluminescent Signal Duration | Can be stable for hours | [1][3] |
Experimental Protocols
This protocol outlines the key steps for performing a Western blot with this compound-based chemiluminescent detection.
Sample Preparation and Gel Electrophoresis
-
Cell Lysis: Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation: Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the desired separation is achieved.
Protein Transfer
-
Membrane Activation (for PVDF): If using a polyvinylidene fluoride (PVDF) membrane, briefly activate it in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Setup: Assemble the transfer "sandwich" consisting of a sponge, filter paper, the gel, the membrane, another piece of filter paper, and a final sponge. Ensure there are no air bubbles between the gel and the membrane.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the size of the proteins and the specific transfer system being used.
Immunodetection
-
Blocking: After transfer, block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)). This step prevents non-specific binding of the antibodies to the membrane.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer at the manufacturer's recommended concentration. This incubation is typically performed for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an alkaline phosphatase (AP)-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions. This incubation is typically for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane again three times for 5-10 minutes each with TBST to remove the unbound secondary antibody. A final wash in Tris-buffered saline (TBS) without Tween-20 is recommended before substrate incubation.
Chemiluminescent Detection with this compound
-
Substrate Preparation: Prepare the this compound working solution according to the manufacturer's instructions. A common starting concentration is 0.4 mM in a suitable assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0).
-
Substrate Incubation: Place the membrane on a clean, flat surface and add the this compound working solution, ensuring the entire surface of the membrane is covered. Incubate for 5-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Signal Detection: Remove the excess substrate by gently touching the edge of the membrane to a paper towel. Place the membrane in a plastic sheet protector or a clear plastic wrap to prevent it from drying out.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film. Multiple exposures may be necessary to obtain the optimal signal-to-noise ratio.
Mandatory Visualization
Below are diagrams illustrating the Western blot workflow and a relevant signaling pathway often studied using this technique.
Caption: Workflow for Western blotting with this compound chemiluminescent detection.
Caption: Simplified EGFR signaling pathway, often analyzed by Western blot.
References
- 1. Chemiluminescent Western Blotting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Chemiluminescent Western blotting [jacksonimmuno.com]
- 4. Improved chemiluminescent western blotting procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application of AMPPD in Nucleic Acid Hybridization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescent detection methods have become a cornerstone of modern molecular biology, offering a sensitive, fast, and non-radioactive alternative for the detection of nucleic acids. Among the various chemiluminescent substrates, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, commonly known as AMPPD, has emerged as a robust and highly sensitive substrate for alkaline phosphatase (AP) in nucleic acid hybridization assays such as Southern and Northern blotting. When an alkaline phosphatase-conjugated probe binds to its target nucleic acid, the enzyme catalyzes the dephosphorylation of this compound. This reaction generates an unstable dioxetane anion that decomposes and emits sustained, high-intensity light at a wavelength of 470 nm.[1][2] This prolonged signal allows for convenient detection using X-ray film or CCD imaging systems, providing excellent sensitivity that can surpass traditional radioactive methods.[3]
This document provides detailed application notes and protocols for the use of this compound in nucleic acid hybridization assays, designed to guide researchers, scientists, and drug development professionals in optimizing their experimental workflows for sensitive and reliable target detection.
Principle of this compound-Based Detection
The core of this compound-based detection lies in a two-step enzymatic reaction. First, a nucleic acid probe (DNA or RNA) labeled with biotin or digoxigenin is hybridized to the target sequence immobilized on a membrane. Subsequently, an enzyme conjugate, typically streptavidin-alkaline phosphatase or anti-digoxigenin-alkaline phosphatase, is introduced and binds to the labeled probe. The membrane is then incubated with a solution containing this compound. The alkaline phosphatase enzyme on the probe cleaves the phosphate group from the this compound molecule.[4] This dephosphorylation event renders the this compound molecule unstable, leading to its decomposition and the emission of light, which is then captured to visualize the location and quantity of the target nucleic acid.
Below is a diagram illustrating the signaling pathway of this compound-based chemiluminescent detection.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Genomic Southern analysis with alkaline-phosphatase-conjugated oligonucleotide probes and the chemiluminescent substrate this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lib3.dss.go.th [lib3.dss.go.th]
Application Notes: High-Sensitivity Chemiluminescent Detection of Proteins with AMPPD
Application Notes and Protocols for Chemiluminescent Magnetic Enzyme-Linked Immunoassay (CM-ELISA) Detection of E. coli using AMPPD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Escherichia coli (E. coli) is a significant indicator of fecal contamination in food and water samples, with certain strains, such as E. coli O157:H7, being pathogenic and posing a serious threat to public health.[1] Traditional methods for E. coli detection can be time-consuming and labor-intensive. The Chemiluminescent Magnetic Enzyme-Linked Immunoassay (CM-ELISA) offers a rapid, sensitive, and specific alternative for the detection and quantification of E. coli. This technology utilizes immunomagnetic separation (IMS) to efficiently capture and concentrate the target bacteria from complex sample matrices. The subsequent detection is achieved through an enzyme-linked immunoassay that employs a chemiluminescent substrate, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), which generates a light signal upon enzymatic reaction, enabling highly sensitive detection.
This document provides detailed application notes and protocols for the detection of E. coli using a CM-ELISA with this compound as the chemiluminescent substrate.
Principle of the Assay
The CM-ELISA for E. coli is a sandwich immunoassay. The process involves the following key steps:
-
Immunomagnetic Capture: E. coli bacteria in the sample are specifically captured by polyclonal antibodies coated onto magnetic nanoparticles (immunomagnetic nanoparticles or IMNPs).
-
Separation and Washing: An external magnetic field is applied to separate the IMNP-E. coli complexes from the sample matrix. Unbound components are removed through a series of washing steps.
-
Sandwich Immunoassay: A monoclonal antibody specific to a different epitope on the E. coli surface is added, forming a "sandwich" complex (IMNP-polyclonal Ab-E. coli-monoclonal Ab).
-
Enzymatic Labeling: An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-mouse IgG) is introduced, which binds to the monoclonal antibody.
-
Chemiluminescent Detection: The chemiluminescent substrate, this compound, is added. The alkaline phosphatase (ALP) enzyme catalyzes the dephosphorylation of this compound, leading to the emission of a sustained light signal.
-
Signal Quantification: The intensity of the emitted light is measured using a luminometer and is directly proportional to the concentration of E. coli in the sample.
Data Presentation
Quantitative Performance of the E. coli CM-ELISA
The following tables summarize the performance characteristics of the chemiluminescent magnetic ELISA for the detection of E. coli.
| Parameter | Pure Culture | Milk | Ground Beef | Reference |
| Detection Limit (CFU/mL) | 10³ | 100 | 250 | [1] |
| Linear Range (CFU/mL) | 1.0×10⁵ - 5.0×10⁷ | Not Reported | Not Reported | [2] |
| Assay Time | ~3 hours | ~3 hours | ~3 hours | [1][2] |
| Parameter | Value | Reference |
| Intra-assay Coefficient of Variation (CV) | < 15% | [2] |
| Inter-assay Coefficient of Variation (CV) | < 20% | [2] |
| Specificity | No cross-reactivity with E. coli Top 10F' and Vibrio cholerae | [1] |
Experimental Protocols
Materials and Reagents
-
Anti-E. coli O157:H7 polyclonal antibody-coated magnetic nanoparticles (IMNPs)
-
Mouse anti-E. coli O157:H7 monoclonal antibody
-
Alkaline phosphatase-conjugated horse anti-mouse immunoglobulin (ALP-Ab)
-
This compound (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) substrate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PBST (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBST)
-
Substrate Buffer (e.g., Tris buffer)
-
96-well microplate (black, for chemiluminescence)
-
Magnetic separator for 96-well plates
-
Luminometer
Experimental Workflow
Caption: Experimental workflow for CM-ELISA detection of E. coli.
Step-by-Step Protocol
1. Sample Preparation and Immunomagnetic Separation (IMS)
a. Sample Preparation: i. For liquid samples (e.g., water, milk), use directly or after appropriate dilution. ii. For solid samples (e.g., ground beef), homogenize in a suitable buffer (e.g., PBS) to create a sample suspension.
b. Immunomagnetic Capture: i. To 1 mL of the prepared sample, add 20 µL of resuspended anti-E. coli polyclonal antibody-coated magnetic nanoparticles. ii. Incubate for 10-30 minutes at room temperature with gentle mixing to allow for the binding of E. coli to the magnetic beads.
c. Washing: i. Place the tube in a magnetic separator to pellet the magnetic bead-E. coli complexes. ii. Carefully aspirate and discard the supernatant. iii. Remove the tube from the magnetic separator and resuspend the pellet in 1 mL of Wash Buffer (PBST). iv. Repeat the magnetic separation and washing steps two more times for a total of three washes.
2. Chemiluminescent ELISA
a. Blocking (if using a separate detection plate): i. If transferring the captured bacteria to a 96-well plate, pre-coat the wells with a capture antibody and block with 200 µL of Blocking Buffer for 1 hour at 37°C. Wash three times with Wash Buffer. For this protocol, we will proceed with detection directly on the magnetic beads.
b. Primary Antibody Incubation: i. After the final wash of the IMS step, resuspend the magnetic bead-E. coli complexes in 100 µL of the mouse anti-E. coli monoclonal antibody solution (diluted in Blocking Buffer). ii. Incubate for 1 hour at 37°C with gentle shaking.
c. Washing: i. Perform three cycles of magnetic separation and washing with Wash Buffer as described in step 1.c.
d. Secondary Antibody-Enzyme Conjugate Incubation: i. Resuspend the pellet in 100 µL of the ALP-conjugated anti-mouse IgG (diluted in Blocking Buffer). ii. Incubate for 1 hour at 37°C with gentle shaking.
e. Final Washing: i. Perform three cycles of magnetic separation and washing with Wash Buffer. After the final wash, resuspend the pellet in 100 µL of Substrate Buffer (e.g., Tris buffer).
f. Chemiluminescent Reaction and Detection: i. Add 100 µL of the this compound chemiluminescent substrate solution to each well containing the resuspended magnetic beads. ii. Incubate for 5-15 minutes at room temperature in the dark. iii. Measure the chemiluminescent signal using a luminometer.
Signaling Pathway
Alkaline Phosphatase-AMPPD Chemiluminescent Reaction
The chemiluminescent signal is generated by the enzymatic dephosphorylation of this compound by alkaline phosphatase.
Caption: ALP-catalyzed dephosphorylation of this compound leading to light emission.
The reaction proceeds as follows:
-
Alkaline phosphatase catalyzes the removal of the phosphate group from the this compound molecule.[3]
-
This enzymatic reaction generates an unstable intermediate anion, AMP-D.[3]
-
The AMP-D anion spontaneously decomposes, resulting in the formation of an excited-state product (an adamantanone and methyl m-oxybenzoate anion).
-
As the excited-state product decays to its ground state, it releases energy in the form of light, which is detected by the luminometer. The light emission is sustained, with a peak typically observed within 15 minutes.[3]
Conclusion
The chemiluminescent magnetic enzyme-linked immunoassay using this compound provides a powerful tool for the rapid and sensitive detection of E. coli. The combination of immunomagnetic separation for efficient sample purification and concentration, with the high sensitivity of chemiluminescent detection, makes this method highly suitable for applications in food safety, environmental monitoring, and clinical diagnostics. The detailed protocols and performance data presented in these application notes are intended to guide researchers in the successful implementation and validation of this advanced immunoassay technique.
References
Preparing AMPPD Substrate Solution for High-Sensitivity Chemiluminescent ELISA
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for the detection and quantification of a wide array of analytes, from proteins and hormones to antibodies. The sensitivity of an ELISA is critically dependent on the substrate used to generate a signal from the enzyme conjugate. For assays requiring the highest sensitivity, chemiluminescent substrates offer a significant advantage over colorimetric alternatives.
This document provides detailed application notes and protocols for the preparation and use of AMPPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate), a highly sensitive chemiluminescent substrate for alkaline phosphatase (AP). When dephosphorylated by AP, this compound enters an excited state and emits a prolonged, high-intensity light signal, enabling the detection of picogram to femtogram quantities of the target analyte.
Principle of this compound-Based Chemiluminescent Detection
The chemiluminescent reaction of this compound is a multi-step process initiated by alkaline phosphatase.
-
Enzymatic Cleavage: Alkaline phosphatase, conjugated to a detection antibody, catalyzes the removal of a phosphate group from the this compound molecule.
-
Formation of an Unstable Intermediate: This dephosphorylation generates a short-lived, unstable anion.
-
Light Emission: The unstable intermediate decomposes, releasing energy in the form of light at approximately 470 nm. This light emission is sustained, often referred to as a "glow" chemiluminescence, allowing for a flexible measurement window.
The intensity of the emitted light is directly proportional to the amount of alkaline phosphatase present, which in turn corresponds to the quantity of the analyte of interest in the sample.
Data Presentation
Table 1: Performance Characteristics of this compound Substrate Solution
| Parameter | Value | Reference |
| Recommended Working Concentration | 0.4 mM | [1] |
| Detection Sensitivity | < 10⁻¹⁹ mol/mL of Alkaline Phosphatase | [2] |
| Signal Stability | Stable light emission for up to 60 minutes | [2] |
| Linearity Range (Alkaline Phosphatase) | 50 - 50,000 pg/mL | [2] |
| Batch-to-Batch Variation (CV%) | ≤ 4% | [2] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Ready-to-Use Solution Storage (2-8°C) | Up to 2 years (protected from light) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Substrate Solution
While many commercial kits provide a ready-to-use this compound solution, a working solution can be prepared from a concentrated stock. It is crucial to protect the this compound solution from light to prevent autoluminescence and high background.
Materials:
-
This compound, powder or concentrated stock solution
-
2-amino-2-methyl-1-propanol (AMP) buffer
-
High-purity water
-
Sterile, light-blocking storage tubes
Procedure for Preparing a 0.4 mM this compound Working Solution:
-
Prepare the Assay Buffer: A common buffer for this compound is a 0.1 M 2-amino-2-methyl-1-propanol buffer adjusted to a pH of 10.0.
-
Prepare this compound Stock Solution: If starting from a powder, prepare a concentrated stock solution (e.g., 10 mM) in the assay buffer. For example, to prepare a 10 mM stock solution of this compound (MW: 477.3 g/mol ), dissolve 4.77 mg in 1 mL of assay buffer. Store this stock solution in aliquots at -20°C or -80°C, protected from light.[1]
-
Prepare the Working Solution: On the day of the assay, dilute the concentrated stock solution to a final working concentration of 0.4 mM in the assay buffer.[1] For example, to prepare 10 mL of 0.4 mM working solution from a 10 mM stock, add 400 µL of the stock solution to 9.6 mL of the assay buffer.
-
Equilibration: Allow the working solution to equilibrate to room temperature before use.
-
Storage of Working Solution: The prepared working solution should be used promptly. If necessary, it can be stored at 2-8°C for a short period, protected from light.
Protocol 2: Chemiluminescent ELISA using this compound Substrate
This protocol outlines a standard sandwich ELISA procedure using an alkaline phosphatase conjugate and this compound for detection. All incubation steps should be performed at room temperature unless otherwise specified. Use opaque, white 96-well plates for chemiluminescent assays to maximize light reflection and minimize well-to-well crosstalk.
Materials:
-
Opaque, white 96-well ELISA plates
-
Capture antibody
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Detection antibody (biotinylated)
-
Streptavidin-Alkaline Phosphatase (Strep-AP) conjugate
-
This compound working substrate solution (0.4 mM)
-
Luminometer
Procedure:
-
Coating: Dilute the capture antibody to its optimal concentration in a suitable coating buffer (e.g., PBS or carbonate-bicarbonate buffer). Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing (2): Aspirate the blocking buffer and wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature with gentle shaking.
-
Washing (3): Aspirate the samples/standards and wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature with gentle shaking.
-
Washing (4): Aspirate the detection antibody and wash the plate 3 times with wash buffer.
-
Strep-AP Incubation: Add 100 µL of the Strep-AP conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing (5): Aspirate the Strep-AP conjugate and wash the plate 5 times with wash buffer. Ensure thorough washing to minimize background.
-
Substrate Addition: Add 100 µL of the this compound working substrate solution to each well.
-
Signal Development: Incubate the plate for 5-10 minutes at room temperature in the dark to allow the chemiluminescent signal to develop and stabilize.
-
Measurement: Measure the light output in a luminometer. The integration time will depend on the signal intensity and the instrument's sensitivity.
Mandatory Visualization
References
Application Notes and Protocols for Southern Blot Analysis Using AMPPD Chemiluminescent Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Southern blot analysis is a cornerstone technique in molecular biology for the detection of specific DNA sequences within a complex sample. This method allows for the determination of the number of copies of a particular gene in a genome, and for the analysis of genomic rearrangements. While traditionally reliant on radioactive probes, the advent of chemiluminescent detection systems offers a safer, faster, and often more sensitive alternative.
This document provides detailed application notes and protocols for performing Southern blot analysis using the chemiluminescent substrate AMPPD (Disodium 3-(4-methoxyspiro[1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.13,7]decan]-4-yl)phenyl phosphate). This compound is a substrate for alkaline phosphatase (AP) that, upon dephosphorylation, becomes unstable and emits a sustained glow of light, which can be captured on X-ray film or by a digital imager. This non-radioactive method provides an excellent signal-to-noise ratio and high sensitivity, capable of detecting single-copy genes in complex genomes.
Principle of this compound Chemiluminescent Detection
The detection of target DNA sequences using this method relies on the enzymatic activation of the chemiluminescent substrate this compound. A DNA probe, labeled with either biotin or digoxigenin (DIG), is first hybridized to the target DNA on the Southern blot membrane. Subsequently, an enzyme conjugate, either streptavidin-alkaline phosphatase (for biotinylated probes) or anti-digoxigenin-alkaline phosphatase (for DIG-labeled probes), is bound to the probe.
The membrane is then incubated with this compound. The alkaline phosphatase enzyme cleaves the phosphate group from the this compound molecule, generating an unstable intermediate, AMP-D. This intermediate decomposes and emits light at a wavelength of 477 nm. The emitted light is captured by exposing the membrane to X-ray film or a CCD camera-based imaging system.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Southern blot analysis using this compound chemiluminescent detection, including a comparison with the traditional radioactive (³²P) method.
Table 1: Comparison of Detection Methods
| Parameter | This compound Chemiluminescent Detection | ³²P Radioactive Detection |
| Detection Limit | 100 fg - 1 pg of target DNA | 1 - 10 pg of target DNA |
| Sensitivity | High | High |
| Resolution | Sharp, well-defined bands | Can be diffuse due to scatter |
| Exposure Time | 5 minutes - 2 hours | 12 hours - several days |
| Safety | Non-radioactive, minimal precautions | Radioactive, requires special handling and disposal |
| Probe Stability | Years | Weeks (due to radioactive decay) |
| Reprobing | Easily stripped and reprobed | More difficult to strip completely |
Table 2: Typical Reagent Concentrations and Incubation Times
| Step | Reagent/Parameter | Concentration/Setting | Incubation Time |
| Probe Labeling | Biotin-16-dUTP or DIG-11-dUTP | Varies by labeling kit | 1 - 20 hours |
| Hybridization | Labeled Probe | 10 - 100 ng/mL | 16 - 24 hours |
| Stringency Wash 1 | 2X SSC, 0.1% SDS | 2X SSC, 0.1% SDS | 2 x 15 minutes at RT |
| Stringency Wash 2 | 0.5X SSC, 0.1% SDS | 0.5X SSC, 0.1% SDS | 2 x 15 minutes at 68°C |
| Blocking | Blocking Reagent (e.g., Casein) | 0.5% - 5% (w/v) | 30 minutes - 1 hour |
| Enzyme Conjugate | Streptavidin-AP or Anti-DIG-AP | 1:5,000 - 1:20,000 dilution | 30 minutes |
| This compound Substrate | This compound | Ready-to-use solution | 5 minutes |
| Signal Detection | X-ray film or Digital Imager | N/A | 5 minutes - 2 hours |
Experimental Protocols
I. DNA Digestion, Electrophoresis, and Transfer
-
Restriction Enzyme Digestion: Digest 10-20 µg of genomic DNA with the appropriate restriction enzyme(s) overnight to ensure complete digestion.
-
Agarose Gel Electrophoresis: Separate the DNA fragments on a 0.8% agarose gel until adequate separation is achieved.
-
Depurination (for fragments >10 kb): Soak the gel in 0.25 M HCl for 15 minutes.
-
Denaturation: Rinse the gel with deionized water and then soak in denaturation solution (1.5 M NaCl, 0.5 M NaOH) for 30 minutes with gentle agitation.
-
Neutralization: Rinse the gel with deionized water and then soak in neutralization solution (1 M Tris-HCl, pH 8.0, 1.5 M NaCl) for 30 minutes with gentle agitation.
-
Southern Transfer: Transfer the DNA from the gel to a positively charged nylon membrane overnight using a standard capillary transfer setup with 10X SSC transfer buffer (1.5 M NaCl, 0.15 M sodium citrate).
-
DNA Crosslinking: After transfer, rinse the membrane in 2X SSC, air dry, and fix the DNA to the membrane by UV crosslinking or by baking at 80°C for 2 hours.
II. Probe Labeling
A. Biotin Labeling by Random Priming:
-
Combine 25-100 ng of template DNA with random primers in a final volume of 15 µL.
-
Denature the DNA by heating at 95°C for 5 minutes, then immediately chill on ice.
-
Add 2 µL of dNTP mix (containing biotin-16-dUTP), 1 µL of Klenow fragment, and adjust the volume to 20 µL with sterile water.
-
Incubate at 37°C for 1-4 hours.
-
Stop the reaction by adding 2 µL of 0.2 M EDTA.
-
The labeled probe is now ready for hybridization.
B. Digoxigenin (DIG) Labeling by PCR:
-
Set up a standard PCR reaction including a DIG-11-dUTP/dUTP mix in place of dUTP.
-
Perform PCR with appropriate cycling conditions for your target sequence.
-
Verify the presence of the labeled PCR product on an agarose gel.
-
The DIG-labeled probe is now ready for hybridization.
III. Hybridization and Detection
-
Prehybridization: Place the membrane in a hybridization bottle or bag with prehybridization solution (e.g., 5X SSC, 5X Denhardt's solution, 0.5% SDS, and 100 µg/mL denatured salmon sperm DNA) and incubate at 68°C for 1-2 hours.
-
Hybridization: Denature the labeled probe by heating at 95°C for 5 minutes and then chilling on ice. Add the denatured probe to fresh prehybridization solution and incubate with the membrane overnight at 68°C.
-
Stringency Washes:
-
Wash the membrane twice with 2X SSC, 0.1% SDS for 15 minutes at room temperature.
-
Wash the membrane twice with 0.5X SSC, 0.1% SDS for 15 minutes at 68°C.
-
-
Blocking: Wash the membrane briefly in wash buffer (e.g., 1X PBS with 0.1% Tween-20) and then incubate in blocking buffer (e.g., 1X PBS, 0.1% Tween-20, 5% non-fat dry milk) for 30 minutes at room temperature.
-
Enzyme Conjugate Incubation:
-
For biotinylated probes , incubate the membrane with a 1:10,000 dilution of streptavidin-alkaline phosphatase conjugate in blocking buffer for 30 minutes.
-
For DIG-labeled probes , incubate the membrane with a 1:10,000 dilution of anti-digoxigenin-alkaline phosphatase conjugate in blocking buffer for 30 minutes.
-
-
Washing: Wash the membrane three times with wash buffer for 10 minutes each at room temperature.
-
Chemiluminescent Detection:
-
Equilibrate the membrane in detection buffer (e.g., 100 mM Tris-HCl, pH 9.5, 100 mM NaCl) for 5 minutes.
-
Place the membrane on a clean, flat surface and apply the this compound substrate, ensuring the entire surface is covered.
-
Incubate for 5 minutes at room temperature.
-
Drain the excess substrate and wrap the membrane in a transparent plastic sheet protector.
-
-
Signal Imaging: Expose the membrane to X-ray film or a digital imager for 5 minutes to 2 hours. Multiple exposures of varying lengths may be necessary to achieve the optimal signal.
Visualizations
Southern Blot Workflow with this compound Detection
Caption: Workflow for Southern blot analysis with this compound detection.
This compound Chemiluminescent Signaling Pathway
Caption: The enzymatic reaction leading to light emission from this compound.
Illuminating Enzyme Activity: Application and Protocols for In Vivo and Cellular Imaging with AMPPD
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive guide on the application of 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD) for in vivo and cellular imaging of enzyme activity. These detailed application notes and protocols provide a framework for utilizing the high sensitivity of this compound-based chemiluminescence in preclinical research and drug discovery.
Introduction
This compound is a powerful chemiluminescent substrate for the enzyme alkaline phosphatase (AP). Upon enzymatic dephosphorylation, this compound forms an unstable intermediate that decomposes and emits sustained, high-intensity light. This property makes it an ideal tool for sensitive detection of AP activity in various biological contexts. Its application extends from reporter gene assays to the direct imaging of endogenous enzyme activity, offering significant advantages in signal-to-noise ratio over other detection methods.
Principle of this compound-Based Detection
The detection of enzyme activity using this compound is a multi-step process that results in the generation of a light signal. The core principle lies in the enzymatic activation of a stable substrate into a light-emitting compound.
Applications in Research and Drug Development
The high sensitivity and sustained signal of this compound make it a versatile tool in various research and development areas:
-
Reporter Gene Assays: Alkaline phosphatase is a commonly used reporter gene. This compound allows for highly sensitive quantification of reporter gene expression in response to various stimuli, making it ideal for studying gene regulation and signaling pathways.
-
Drug Screening: In high-throughput screening (HTS) campaigns, this compound can be used to develop robust cell-based assays for identifying compounds that modulate the activity of specific enzymes or signaling pathways.
-
In Vivo Imaging of Enzyme Activity: When coupled with targeted delivery systems or used with reporter genes expressed in animal models, this compound enables the non-invasive visualization of enzyme activity in living organisms. This is particularly valuable for studying disease progression and the pharmacodynamics of therapeutic agents.
Quantitative Comparison of Chemiluminescent Substrates
The choice of a chemiluminescent substrate is critical for assay performance. The following table provides a comparative overview of this compound and other commonly used substrates.
| Substrate | Enzyme | Signal Intensity | Signal Duration | Limit of Detection (LOD) | Key Advantages |
| This compound | Alkaline Phosphatase | High | Long (minutes to hours) | Femtogram to attogram range | High sensitivity, sustained signal |
| CSPD | Alkaline Phosphatase | High | Long (minutes to hours) | Femtogram to attogram range | Similar to this compound, good for membrane-based assays |
| CDP-Star | Alkaline Phosphatase | Very High | Long (minutes to hours) | Sub-femtogram range | Faster kinetics to peak light emission than this compound/CSPD |
| Luminol | Horseradish Peroxidase (HRP) | Moderate to High | Short (flash) | Picogram to femtogram range | Lower cost, well-established |
Experimental Protocols
Protocol 1: Cellular Imaging of Alkaline Phosphatase Activity
This protocol describes the use of this compound for imaging alkaline phosphatase activity in cultured cells.
Materials:
-
Cells expressing alkaline phosphatase (endogenously or as a reporter)
-
This compound substrate
-
Assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl₂, pH 10.0)
-
Phosphate-buffered saline (PBS)
-
Luminometer or a CCD camera-based imaging system
Procedure:
-
Cell Culture: Plate cells in a white, clear-bottom 96-well plate suitable for luminescence measurements and culture until they reach the desired confluency.
-
Treatment (Optional): If screening compounds, treat the cells with the compounds of interest for the desired time.
-
Washing: Gently wash the cells twice with pre-warmed PBS or serum-free medium to remove any endogenous phosphatases present in the serum.
-
Substrate Preparation: Prepare the this compound working solution by diluting the stock in the assay buffer. A final concentration of 0.25 mM is a good starting point, but this may need to be optimized for your specific cell type and enzyme expression level.
-
Substrate Addition: Add the this compound working solution to each well.
-
Incubation: Incubate the plate at 37°C. The optimal incubation time can range from 15 to 60 minutes, during which the luminescent signal will develop and reach a plateau.[1]
-
Image Acquisition: Measure the luminescence using a plate luminometer or capture images using a CCD camera-based imaging system.
-
Data Analysis: Quantify the light output from each well. For imaging, analyze the signal intensity in the regions of interest.
Protocol 2: In Vivo Imaging of Alkaline Phosphatase Activity
This protocol provides a general guideline for non-invasive imaging of alkaline phosphatase activity in a small animal model.
Materials:
-
Animal model (e.g., mouse) with localized alkaline phosphatase expression (e.g., tumor xenograft expressing a reporter gene)
-
Sterile this compound solution
-
In vivo imaging system (e.g., IVIS)
-
Anesthetic
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber.
-
Substrate Preparation: Prepare a sterile, injectable solution of this compound. The formulation and concentration will need to be optimized for in vivo use and may include enhancers to improve signal intensity in a biological context.
-
Substrate Administration: Administer the this compound solution to the animal. The route of administration (e.g., intravenous, intraperitoneal) will depend on the location of the target enzyme and the desired kinetics.
-
Image Acquisition: Immediately begin acquiring a series of images over time to capture the peak of the luminescent signal. The kinetics of light emission in vivo will need to be determined empirically for each model system.
-
Data Analysis: Quantify the luminescent signal from the region of interest (e.g., the tumor) over time.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Signal | Contamination of reagents with phosphatases. | Use high-purity water and reagents. Autoclave buffers. |
| Autoluminescence from media components. | Use serum-free, phenol red-free media for the assay. | |
| Low Signal | Insufficient enzyme concentration. | Increase cell number or use a stronger promoter for the reporter gene. |
| Suboptimal substrate concentration or incubation time. | Optimize this compound concentration and perform a time-course experiment to find the peak signal. | |
| Presence of phosphatase inhibitors. | Ensure that buffers and media do not contain high concentrations of phosphate or other inhibitors. | |
| Signal Variability | Inconsistent cell numbers per well. | Ensure even cell seeding and check for cytotoxicity of treatments. |
| Temperature fluctuations. | Maintain a constant temperature during incubation and measurement. |
Conclusion
This compound is a highly sensitive and versatile substrate for the detection of alkaline phosphatase activity. Its application in cellular and in vivo imaging provides a powerful tool for researchers in basic science and drug development. The protocols provided here serve as a starting point for the development of robust and sensitive assays to illuminate the intricate roles of enzymes in biological systems.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Assays with 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce high background noise and achieve optimal results in chemiluminescent assays using the alkaline phosphatase (ALP) substrate, 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD).
Troubleshooting High Background Noise
High background noise can obscure results and reduce the sensitivity and accuracy of your assay.[1] This guide provides a systematic approach to identifying and mitigating common causes of high background when using this compound.
Question: What are the primary causes of high background noise in my chemiluminescent assay?
Answer: High background in assays using this compound can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the solid phase (e.g., microplate wells or blotting membranes) is a primary source of high background.[1][2]
-
Insufficient Washing: Incomplete removal of unbound reagents, such as primary or secondary antibodies, can lead to non-specific signal generation.[1][2][3]
-
Sub-optimal Antibody Concentrations: Using primary or secondary antibody concentrations that are too high can increase non-specific binding and contribute to background noise.[4]
-
Substrate Instability or Contamination: Improper storage or handling of the this compound substrate can lead to auto-luminescence and elevated background. Contamination of buffers or reagents with endogenous alkaline phosphatase can also be a factor.
-
Cross-reactivity: The secondary antibody may be cross-reacting with other proteins in the sample.[4]
Question: How can I troubleshoot and reduce high background noise in my experiment?
Answer: A step-by-step approach to troubleshooting is recommended. The following table outlines specific troubleshooting steps, their rationale, and recommended actions.
| Potential Cause | Rationale | Recommended Action |
| Inadequate Blocking | Blocking buffers prevent the non-specific adsorption of antibodies to the solid phase.[1][2] | Optimize the blocking buffer by testing different agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, or commercial blocking buffers). Increase the incubation time for the blocking step (e.g., from 1 hour to 2 hours or overnight at 4°C).[5][6] |
| Insufficient Washing | Washing removes unbound reagents that can contribute to background signal.[2][3] | Increase the number of wash steps (e.g., from 3 to 5 washes) and the duration of each wash.[3][5] Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer to help disrupt weak, non-specific interactions.[1][7] |
| High Antibody Concentration | Excess antibody can bind non-specifically to the solid phase or other sample components.[4] | Perform a titration experiment to determine the optimal concentration for your primary and secondary antibodies. This involves testing a range of dilutions to find the concentration that provides the best signal-to-noise ratio. |
| Substrate Issues | This compound can degrade over time if not stored correctly, leading to spontaneous light emission. | Ensure this compound is stored protected from light and at the recommended temperature (typically 2-8°C).[7] Allow the substrate to equilibrate to room temperature before use. Prepare the working substrate solution immediately before use. |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be binding to off-target proteins.[4] | Run a control experiment where the primary antibody is omitted. If a signal is still present, the secondary antibody is likely binding non-specifically.[4] Consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with proteins from other species.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of light emission with this compound?
A1: this compound is a chemiluminescent substrate for alkaline phosphatase (ALP). In the presence of ALP, the phosphate group on the this compound molecule is cleaved, creating an unstable intermediate anion. This intermediate decomposes and emits light at a wavelength of approximately 470 nm. The intensity of the light produced is proportional to the concentration of ALP in the sample.[8]
Q2: How should I properly store and handle this compound to minimize background?
A2: To maintain the stability of this compound and prevent auto-luminescence, it is crucial to store it at 2-8°C and strictly protected from light.[7] When preparing for an assay, allow the substrate solution to come to room temperature before use. Avoid repeated freeze-thaw cycles if the substrate is stored frozen.
Q3: Can the buffer composition affect the background signal?
A3: Yes, the buffer composition can significantly impact the performance of the assay. The optimal pH for the ALP-catalyzed reaction with this compound is typically alkaline, around pH 9.5.[7] It is important to use high-purity water and reagents to prepare buffers to avoid contamination with endogenous phosphatases or other interfering substances.
Q4: What is a good signal-to-noise ratio for a chemiluminescent assay?
A4: A good signal-to-noise (S/N) ratio is generally considered to be 3 or higher for the detection limit.[9] However, the acceptable S/N ratio can vary depending on the specific application and the required sensitivity of the assay. The goal of optimization is to maximize this ratio by increasing the specific signal while minimizing the background noise.
Experimental Protocols
Protocol for Optimizing Blocking Conditions
-
Prepare identical sets of samples and controls on your chosen solid phase (e.g., 96-well plate or membrane).
-
Prepare a panel of different blocking buffers to be tested. Examples include:
-
5% (w/v) Non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
5% (w/v) Bovine Serum Albumin (BSA) in TBST
-
A commercially available blocking buffer
-
-
Apply a different blocking buffer to each set of samples and controls.
-
Incubate for varying amounts of time (e.g., 1 hour at room temperature, 2 hours at room temperature, or overnight at 4°C).
-
Proceed with the standard protocol for primary and secondary antibody incubations and washes.
-
Add the this compound substrate and measure the chemiluminescent signal.
-
Compare the signal from the samples and the background from the negative controls for each blocking condition to determine the optimal blocking buffer and incubation time that yields the highest signal-to-noise ratio.
Protocol for Antibody Titration
-
Coat your solid phase with a constant, saturating concentration of your antigen or capture antibody.
-
Block all wells or the entire membrane with your optimized blocking buffer.
-
Prepare a serial dilution of your primary antibody in blocking buffer. The dilution range will depend on the antibody manufacturer's recommendations but could range from 1:100 to 1:10,000.
-
Apply each dilution to a separate set of wells or a strip on the membrane. Include a negative control with no primary antibody.
-
Incubate according to your standard protocol.
-
Wash thoroughly.
-
Apply a constant, optimized concentration of the enzyme-conjugated secondary antibody to all wells/strips.
-
Incubate and wash as per your protocol.
-
Add the this compound substrate and measure the signal.
-
Plot the signal intensity against the primary antibody dilution. The optimal dilution will be the one that gives a strong positive signal with low background (as determined from the negative control).
-
Repeat the process to titrate the secondary antibody, using the now-optimized primary antibody concentration.
Visualizations
Signaling Pathway of this compound Activation
References
- 1. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 2. biocompare.com [biocompare.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to deal with high background in ELISA | Abcam [abcam.com]
- 5. seracare.com [seracare.com]
- 6. arp1.com [arp1.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
- 9. Highly sensitive rapid chemiluminescent immunoassay using the DNAzyme label for signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Weak Signals in AMPPD-based Western Blots
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to weak or absent signals in Western blots using AMPPD (Adamantyl 1,2-dioxetane phosphate) chemiluminescent substrate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we address common questions and specific issues you may encounter during your this compound-based Western blotting experiments.
Q1: I am not seeing any signal on my Western blot. What are the possible causes?
An absent signal can be due to a variety of factors throughout the Western blot workflow. Here are the most common culprits:
-
Protein-Related Issues:
-
Low Protein Expression: The target protein may not be expressed or is present at very low levels in your sample.
-
Protein Degradation: The protein of interest may have been degraded during sample preparation.
-
-
Antibody Problems:
-
Inactive Primary or Secondary Antibody: The antibody may have lost activity due to improper storage or handling.
-
Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Wrong Secondary Antibody: The secondary antibody may not be specific for the primary antibody's host species.
-
-
Transfer Inefficiency:
-
Poor Transfer: The proteins may not have transferred efficiently from the gel to the membrane.
-
Over-transfer: Small molecular weight proteins may have passed through the membrane.
-
-
Substrate and Enzyme Issues:
-
Inactive AP Enzyme: The alkaline phosphatase (AP) conjugated to the secondary antibody may be inactive.
-
Expired or Improperly Stored this compound: The this compound substrate may have degraded.
-
Q2: My signal is very weak. How can I increase the signal intensity?
Weak signals are a common issue. Here are several ways to boost your signal:
-
Increase Protein Load: Load a higher concentration of your protein sample onto the gel.[1]
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the optimal concentrations. A higher concentration may be needed.
-
Extend Incubation Times: Increase the incubation time for the primary and/or secondary antibody.
-
Use a Signal Enhancer: Consider using a commercial signal enhancer solution.
-
Check Substrate Incubation: Ensure you are incubating the blot with the this compound substrate for the recommended amount of time before imaging.
-
Increase Exposure Time: When imaging, increase the exposure time to capture more of the chemiluminescent signal.
Q3: I see high background on my blot, which is obscuring my weak signal. What can I do?
High background can mask a weak signal. Here’s how to reduce it:
-
Optimize Blocking:
-
Increase the blocking time (e.g., 1-2 hours at room temperature).
-
Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially for phosphorylated proteins).
-
-
Increase Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Dilute Antibodies: High antibody concentrations can lead to non-specific binding and high background. Try further diluting your primary and secondary antibodies.
-
Use Fresh Buffers: Ensure all your buffers (blocking, washing, and antibody dilution) are freshly prepared.
Q4: How do I know if my protein transfer was successful?
It is crucial to verify the transfer efficiency. Here are a few methods:
-
Ponceau S Staining: After transfer, you can reversibly stain the membrane with Ponceau S to visualize the protein bands.
-
Pre-stained Molecular Weight Markers: Use pre-stained markers to visually track the transfer of proteins to the membrane.
-
Coomassie Blue Staining: After transfer, you can stain the gel with Coomassie Brilliant Blue to see if any protein remains.
Quantitative Data Summary
For optimal results, it is critical to use reagents at their ideal concentrations and for the appropriate duration. The following tables provide recommended starting points and ranges for key quantitative parameters in an this compound-based Western blot.
Table 1: Recommended Antibody Dilutions and Incubation Times
| Parameter | Recommended Starting Dilution/Time | Optimization Range |
| Primary Antibody | Varies by antibody (check datasheet) | 1:500 - 1:5,000 |
| 1-2 hours at Room Temperature | 4°C Overnight | |
| AP-conjugated Secondary Antibody | 1:5,000 | 1:2,000 - 1:20,000 |
| 1 hour at Room Temperature | 30 minutes - 2 hours at RT |
Table 2: this compound Substrate Parameters
| Parameter | Recommended Condition | Notes |
| This compound Concentration | 0.25 - 0.4 mM | Start with 0.25 mM and optimize if needed. |
| Substrate Incubation Time | 5 minutes | Do not allow the membrane to dry out. |
| Signal Duration | Up to 6 hours | Signal is most intense in the first 1-2 hours. |
| Storage | 2-8°C, protected from light | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
A detailed and optimized protocol is essential for a successful Western blot.
Detailed Protocol for this compound-based Western Blotting
-
Sample Preparation:
-
Lyse cells or tissues in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a polyacrylamide gel suitable for the molecular weight of the target protein.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm transfer efficiency using Ponceau S staining.
-
-
Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations or the optimized dilution.
-
Incubate the membrane with the primary antibody for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the AP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform a final wash with TBS (without Tween-20) to remove any residual detergent.
-
-
Chemiluminescent Detection:
-
Prepare the this compound working solution according to the manufacturer's instructions.
-
Incubate the membrane in the this compound solution for 5 minutes.
-
Drain the excess substrate (do not let the membrane dry).
-
-
Signal Imaging:
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Adjust the exposure time to obtain an optimal signal-to-noise ratio.
-
Visual Guides
This compound Chemiluminescent Reaction
The following diagram illustrates the enzymatic reaction that produces the chemiluminescent signal.
Caption: Enzymatic dephosphorylation of this compound by alkaline phosphatase generates an unstable intermediate that decomposes to produce light.
General Western Blot Workflow
This diagram outlines the key steps in a typical Western blotting experiment.
Caption: The sequential workflow of a standard Western blotting experiment from sample preparation to signal detection.
Troubleshooting Logic for Weak Signal
This decision tree provides a logical approach to diagnosing the cause of a weak or absent signal.
Caption: A step-by-step decision tree to systematically troubleshoot the root cause of a weak Western blot signal.
References
Technical Support Center: 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD) Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of AMPPD solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solutions?
A1: For optimal long-term stability, this compound solutions should be stored at 2-8°C and protected from light. Under these conditions, the reagent can be stable for over two years. For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is also possible, but repeated freeze-thaw cycles should be avoided by aliquoting the solution.[1]
Q2: How do temperature fluctuations affect the stability of this compound solutions?
A2: Temperature is a critical factor in the stability of this compound solutions. Elevated temperatures accelerate the degradation of the 1,2-dioxetane ring, leading to a decrease in chemiluminescent signal and an increase in background noise. While short-term exposure to room temperature for experimental setup is generally acceptable, prolonged exposure should be avoided. For shipping and handling, temperature-controlled conditions are crucial to maintain the reagent's performance.
Q3: What is the impact of pH on the stability and performance of this compound solutions?
A3: The pH of the buffer system significantly influences both the stability of the this compound molecule and the activity of alkaline phosphatase (ALP). The enzymatic dephosphorylation of this compound by ALP is most efficient in alkaline conditions, typically between pH 9.5 and 10.0. However, prolonged storage at high pH can lead to auto-oxidation and degradation of this compound, increasing background signal. Therefore, it is crucial to use a well-buffered system to maintain the optimal pH during the assay without compromising the long-term stability of the stored reagent.
Q4: Are this compound solutions sensitive to light?
A4: Yes, this compound solutions are highly sensitive to light, particularly UV light. Exposure to light can lead to photodegradation of the 1,2-dioxetane moiety, resulting in a significant loss of chemiluminescent potential and increased background. It is imperative to store this compound solutions in light-protected containers (e.g., amber vials) and to minimize exposure to ambient light during handling and experimental procedures. Protective coverings for immunoassay instruments during analysis are also recommended to minimize light exposure.[2]
Q5: What are the signs of this compound solution degradation?
A5: Degradation of an this compound solution can manifest in several ways during an experiment:
-
Decreased Signal Intensity: A noticeable drop in the relative light units (RLU) for positive controls or samples compared to previous runs with fresh reagent.
-
Increased Background Signal: A higher-than-usual RLU reading for blank or negative control wells.
-
Poor Signal-to-Noise Ratio: A reduction in the ratio of the signal from a positive sample to the signal from a negative or blank sample.
-
Inconsistent Results: High variability between replicate wells or between assays.
Troubleshooting Guides
This section provides solutions to common problems encountered when using this compound in chemiluminescent assays.
Issue 1: Weak or No Chemiluminescent Signal
| Possible Cause | Recommended Solution |
| Degraded this compound Solution | Use a fresh, properly stored aliquot of this compound solution. Verify the expiration date. |
| Inactive Alkaline Phosphatase (ALP) Conjugate | Ensure the ALP conjugate has been stored correctly and has not expired. Test the activity of the conjugate with a known positive control. |
| Suboptimal pH of Assay Buffer | Verify that the pH of the assay buffer is within the optimal range for ALP activity (typically 9.5-10.0). Prepare fresh buffer if necessary. |
| Presence of Phosphate in Buffers | Phosphate can act as a competitive inhibitor for alkaline phosphatase. Ensure that wash buffers and sample diluents are free of phosphate. |
| Incorrect Reagent Concentrations | Optimize the concentrations of the capture antibody, detection antibody-ALP conjugate, and this compound substrate. |
| Insufficient Incubation Times | Ensure adequate incubation times for each step of the immunoassay to allow for sufficient binding and enzymatic reaction. |
Issue 2: High Background Signal
| Possible Cause | Recommended Solution |
| Contaminated or Degraded this compound Solution | Use a fresh, light-protected aliquot of this compound. High background can be a sign of auto-oxidation. |
| Insufficient Washing | Increase the number and rigor of wash steps to remove all unbound reagents, especially the ALP conjugate. |
| Cross-Reactivity of Antibodies | Use highly specific antibodies and ensure proper blocking of the microplate wells. Consider using a different blocking agent. |
| High Concentration of ALP Conjugate | Titrate the ALP conjugate to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Buffers or Water | Use high-purity water and freshly prepared buffers to avoid contamination with endogenous enzymes or other interfering substances. |
| Light Leakage in the Luminometer | Ensure that the luminometer's reading chamber is light-tight. |
Stability Data of this compound Solutions
The following tables summarize the stability of this compound solutions under various conditions.
Table 1: Long-Term Storage Stability
| Storage Temperature | Duration | Expected Signal Retention | Recommended Use |
| 2-8°C (Protected from Light) | > 2 years | > 90% | Long-term storage |
| -20°C | 1 month | > 95% | Short-term stock solution |
| -80°C | 6 months | > 95% | Long-term stock solution |
Data is based on typical performance and may vary between manufacturers.
Table 2: Accelerated Stability at 37°C
| Incubation Time at 37°C | Luminescence Value Retention |
| 28 days | > 90% |
This data indicates good thermal stability for short-term excursions from recommended storage temperatures.
Experimental Protocols
Protocol 1: Real-Time Stability Testing of this compound Solution
Objective: To determine the long-term stability of an this compound solution under recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot a single lot of this compound solution into multiple light-protected tubes to avoid repeated opening of the same container.
-
Storage: Store the aliquots at the recommended temperature (e.g., 2-8°C) in the dark.
-
Time Points: Designate specific time points for testing (e.g., 0, 3, 6, 12, 18, 24 months).
-
Assay Procedure:
-
At each time point, retrieve one aliquot and allow it to equilibrate to room temperature.
-
Perform a standardized chemiluminescent immunoassay using a known concentration of alkaline phosphatase.
-
The assay should include positive controls, negative controls, and blanks.
-
Measure the relative light units (RLU) using a luminometer.
-
-
Data Analysis:
-
Calculate the mean RLU for the positive controls at each time point.
-
Compare the mean RLU at each subsequent time point to the initial (time 0) RLU to determine the percentage of signal retention.
-
Monitor the background signal from the blank wells over time.
-
Caption: Workflow for real-time stability testing of this compound solutions.
Protocol 2: Accelerated Stability Testing of this compound Solution
Objective: To predict the long-term stability of an this compound solution by subjecting it to elevated temperatures.
Methodology:
-
Sample Preparation: Aliquot the this compound solution into several light-protected tubes.
-
Stress Conditions: Place the aliquots in temperature-controlled incubators at various elevated temperatures (e.g., 25°C, 37°C, 45°C). Include a control set stored at the recommended 2-8°C.
-
Time Points: Define shorter time points for testing at each temperature (e.g., 0, 7, 14, 21, 28 days).
-
Assay Procedure:
-
At each time point, remove one aliquot from each temperature condition.
-
Allow the aliquots to equilibrate to room temperature.
-
Perform the same standardized chemiluminescent assay as in the real-time stability protocol.
-
-
Data Analysis:
-
Determine the degradation rate constant (k) at each elevated temperature by plotting the natural logarithm of the signal retention against time.
-
Use the Arrhenius equation (ln(k) = ln(A) - Ea/RT) to plot ln(k) versus the inverse of the absolute temperature (1/T).
-
Extrapolate the degradation rate at the recommended storage temperature (e.g., 4°C) from the Arrhenius plot to predict the shelf life.
-
Caption: Logical flow of an accelerated stability study for this compound.
Signaling Pathway and Experimental Workflow
The chemiluminescent signal generation from this compound is a multi-step process initiated by an enzyme.
Caption: Enzymatic activation and light emission pathway of this compound.
References
Technical Support: Enhancers for AMPPD-Based Chemiluminescent Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of enhancers to increase light emission intensity in AMPPD-based chemiluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of an enhancer in an this compound chemiluminescent assay?
A1: In an this compound (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) assay, an enhancer is a chemical compound that increases the intensity and duration of the light signal. After alkaline phosphatase (ALP) dephosphorylates this compound, the resulting anion is unstable. Enhancers, often polymeric quaternary ammonium salts, create a hydrophobic environment. This environment shields the dephosphorylated this compound from water, which increases the quantum yield of the chemiluminescent reaction, resulting in a significantly brighter and more stable light emission.[1][2]
Q2: My signal is very weak or non-existent. What are the possible causes?
A2: A weak or absent signal can stem from several factors:
-
Missing or Incorrect Enhancer Concentration: The absence of an enhancer will lead to very low light emission. Similarly, an incorrect concentration can fail to produce the optimal hydrophobic environment.
-
Reagent Degradation: Ensure that the this compound substrate and the alkaline phosphatase enzyme have not degraded due to improper storage or age.
-
Incorrect Buffer pH: The dephosphorylation of this compound by ALP is pH-dependent and occurs under alkaline conditions. Verify that your assay buffer is at the correct pH.[1][2]
-
Insufficient Incubation Time: Maximum light emission is typically reached within 5 to 60 minutes, depending on the specific substrate and temperature.[3] Ensure you are allowing enough time for the reaction to proceed.
Q3: I am observing high background noise in my assay. How can I reduce it?
A3: High background can obscure your signal. Consider the following:
-
Reagent Contamination: Ensure all reagents, buffers, and labware are free from contaminants that could cause non-specific light emission.
-
Sub-optimal Enhancer Concentration: While enhancers boost the signal, an inappropriate concentration can sometimes contribute to background noise.[4] Titrate the enhancer to find the optimal signal-to-noise ratio.
-
Non-specific Enzyme Activity: Endogenous phosphatases in your sample may cause background. Ensure your blocking steps are effective.[4]
Q4: My results are inconsistent between experiments. What could be the cause?
A4: Inconsistent results are often due to variations in experimental conditions:
-
Improper Mixing: Ensure thorough but gentle mixing of the substrate and enhancer solution before adding it to the wells.
-
Temperature Fluctuations: The kinetics of the enzymatic reaction are temperature-sensitive. Perform incubations at a consistent, controlled temperature.
-
Timing Variations: The timing of reagent additions and measurements should be kept consistent across all samples and experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal or Very Faint Signal | 1. Missing enhancer in the substrate solution. 2. Degraded this compound substrate or alkaline phosphatase. 3. Incorrect buffer pH (not alkaline). 4. Insufficient incubation time. | 1. Prepare a fresh substrate solution containing the correct concentration of enhancer. 2. Use fresh, properly stored reagents. 3. Verify the pH of all buffers. 4. Optimize incubation time; try a time-course experiment (e.g., 5, 15, 30, 60 minutes).[3] |
| High Background Signal | 1. Contamination of reagents or labware. 2. Non-specific binding of the enzyme conjugate. 3. Sub-optimal enhancer concentration. | 1. Use fresh, filtered buffers and high-purity water. 2. Optimize blocking steps and wash protocols. 3. Perform an enhancer concentration titration to determine the optimal signal-to-noise ratio. |
| Inconsistent Results (Poor Reproducibility) | 1. Inconsistent timing of reagent addition or signal reading. 2. Temperature fluctuations during incubation. 3. Inadequate mixing of reagents. | 1. Use a multichannel pipette for simultaneous reagent addition and automate the reading process if possible. 2. Use a temperature-controlled incubator or plate reader. 3. Ensure all solutions are brought to room temperature before use and are mixed thoroughly. |
Quantitative Data on Enhancer Effects
The addition of an enhancer can dramatically increase the light output of the this compound reaction. The degree of enhancement can vary based on the specific enhancer used and its concentration.
| Enhancer Type | Reported Signal Enhancement | Reference |
| 5-(N-tetradecanoyl)-amino-fluorescein and hexadecyltrimethylammonium bromide (complex enhancer) | Approximately 400-fold increase in luminescence intensity. | [1][5] |
| Polymeric quaternary ammonium salts (e.g., poly(vinylbenzyltrimethylammonium chloride)) | Significant signal enhancement by creating a hydrophobic environment. | [6] |
| Sapphire-II™ or Emerald-II™ Enhancers | Shifts luminescence emission to 461 nm or 542 nm, respectively, while increasing signal. | [3] |
Experimental Protocols & Workflows
General Protocol for Enhanced Chemiluminescent Assay
-
Preparation of Reagents:
-
Prepare wash buffers and blocking solutions as required for your specific assay format (e.g., ELISA, Western blot).
-
Prepare the alkaline phosphatase (ALP) conjugate at its optimal dilution in an appropriate assay buffer.
-
Prepare the this compound substrate working solution by diluting the concentrated substrate into a detection buffer containing the enhancer. Follow the manufacturer's specific instructions for concentration and mixing. Protect this solution from light.
-
-
Assay Procedure (Example: ELISA):
-
Perform all binding and washing steps of your ELISA protocol.
-
The final step before detection should be the incubation with the ALP-conjugate.
-
Wash the plate thoroughly to remove any unbound conjugate.
-
Add the prepared this compound substrate/enhancer solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for the optimized duration (typically 5-60 minutes) to allow the signal to develop.[3]
-
-
Signal Detection:
-
Measure the chemiluminescent signal using a luminometer. Ensure the instrument is set to the appropriate reading parameters for glow luminescence.
-
Diagrams
Caption: Mechanism of this compound signal enhancement.
Caption: General workflow for an enhanced this compound assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphatase-Based Signal Amplification Techniques—Section 6.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 5. tandfonline.com [tandfonline.com]
- 6. WO1996041015A9 - Enhancement of alkaline phosphatase with sds in chemiluminescent substrates and enzyme inhibition assays - Google Patents [patents.google.com]
dealing with spotted or uneven background in chemiluminescent detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to spotted or uneven backgrounds in chemiluminescent detection.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a spotted or "dot-like" background on my chemiluminescent blot?
A spotted background is often due to the aggregation of proteins or antibodies, or particulate contamination in buffers. Here are the primary culprits:
-
Incompletely Dissolved Blocking Agents: If blocking agents like non-fat dry milk or BSA are not fully dissolved, they can form small aggregates that settle on the membrane.[1][2] These clumps can then non-specifically bind to the primary or secondary antibodies, leading to dark spots.
-
Antibody Aggregates: Both primary and secondary antibodies can form aggregates if they have been stored improperly, subjected to multiple freeze-thaw cycles, or are old.[1] These aggregates can bind to the membrane and cause a speckled appearance.
-
Contaminated Buffers or Equipment: Particulates in buffers or dirty equipment can adhere to the membrane and create spots.[2][3]
Q2: My blot has an uneven or patchy background. What could be the reason?
An uneven or patchy background can result from several issues during the western blot workflow:
-
Uneven Agitation: Insufficient or uneven agitation during incubation steps (blocking, primary antibody, secondary antibody, and washes) can lead to inconsistent reagent distribution and result in patches of high background.[4]
-
Membrane Drying Out: Allowing the membrane to dry out at any stage can cause irreversible, non-specific binding of antibodies, leading to a blotchy background.[5][6]
-
Air Bubbles: Air bubbles trapped between the gel and the membrane during transfer will prevent the transfer of proteins, resulting in white spots or patches on the blot.[1][5][7][8]
-
Insufficient Washing: Inadequate washing can leave behind unbound primary and secondary antibodies, contributing to a generally high and uneven background.[9][10]
Q3: How can I prevent a spotted background?
To prevent a spotted background, focus on proper solution preparation and handling:
-
Filter Blocking Buffers: After dissolving the blocking agent, filter it through a 0.2 µm filter to remove any undissolved particles or aggregates.[1][5][11]
-
Centrifuge Antibodies: Before use, centrifuge your primary and secondary antibody vials to pellet any aggregates. Pipette the antibody from the supernatant.
-
Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid contamination.[3][7]
-
Maintain Cleanliness: Ensure all equipment, including gel trays, transfer apparatus, and incubation trays, are thoroughly cleaned.[2][3]
Q4: What are the best practices to avoid an uneven background?
To achieve a uniform background, consider the following:
-
Ensure Consistent Agitation: Use a rocker or shaker during all incubation and wash steps to ensure even distribution of solutions over the membrane.[4][8]
-
Keep the Membrane Wet: Never allow the membrane to dry out. Ensure it is always submerged in buffer.[5][6]
-
Properly Assemble the Transfer Stack: Carefully remove any air bubbles when assembling the transfer sandwich by rolling a roller or a glass pipette over the surface.[1][5][7][8]
-
Optimize Washing Steps: Increase the volume and/or number of washes to effectively remove unbound antibodies.[9][10]
Troubleshooting Guides
Issue: High Background
High background can obscure your protein of interest and make data interpretation difficult.
Caption: Troubleshooting workflow for high background in chemiluminescent detection.
| Parameter | Primary Antibody | Secondary Antibody |
| Recommended Dilution Range | 1:500 - 1:5,000 (start with manufacturer's recommendation)[12][13] | 1:5,000 - 1:100,000[14] |
| Typical Incubation Time | 1-2 hours at room temperature or overnight at 4°C[15] | 1 hour at room temperature[15][16] |
| Optimization Strategy | Perform a dilution series (e.g., 1:500, 1:1000, 1:2000, 1:4000) to find the optimal signal-to-noise ratio.[13] | Titrate to find the lowest concentration that still provides a strong signal without increasing background. |
-
Prepare Multiple Membranes: Run identical protein samples on a gel and transfer them to four separate membranes.
-
Test Different Blocking Buffers: Prepare four different blocking buffers to test. A common starting point is:
-
5% non-fat dry milk in TBST
-
5% Bovine Serum Albumin (BSA) in TBST
-
A commercially available blocking buffer
-
Your current laboratory standard blocking buffer
-
-
Block Membranes: Place each membrane in a separate container with one of the test blocking buffers. Incubate for 1 hour at room temperature with gentle agitation.
-
Primary and Secondary Antibody Incubation: Proceed with your standard primary and secondary antibody incubation protocol, using the same antibody concentrations and incubation times for all four membranes.
-
Washing: Use a consistent washing protocol for all membranes. A standard protocol is three washes of 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and image all four membranes simultaneously under the same exposure conditions.
-
Analysis: Compare the signal intensity of your target protein and the background level on each membrane. The optimal blocking buffer will provide the highest signal-to-noise ratio.[17]
Issue: Spotted or Speckled Background
This issue is often caused by particulates or aggregates.
Caption: Troubleshooting workflow for a spotted or speckled background.
| Step | Buffer | Duration | Number of Washes | Agitation |
| Post-Primary Antibody | TBST (TBS + 0.1% Tween-20) | 5-10 minutes | 3-5 | Gentle rocking/shaking |
| Post-Secondary Antibody | TBST (TBS + 0.1% Tween-20) | 5-15 minutes[18] | 3-5 | Gentle rocking/shaking |
| Final Wash | TBS (without Tween-20) | 5 minutes | 1 | Gentle rocking/shaking |
Note: Increasing the duration or number of washes can help reduce background, but excessive washing may also strip the signal.
-
Prepare the Substrate: Mix the components of the chemiluminescent substrate according to the manufacturer's instructions immediately before use. Allow the substrate to come to room temperature if it was stored refrigerated.
-
Drain the Membrane: After the final wash, remove the membrane from the wash buffer and gently touch the edge to a piece of filter paper to wick away excess liquid. Do not allow the membrane to dry out.
-
Incubate with Substrate: Place the membrane, protein side up, in a clean container. Add a sufficient volume of the prepared substrate to completely cover the surface of the membrane (typically 0.1 mL per cm² of membrane).[19] Incubate for 1-5 minutes at room temperature, as recommended by the manufacturer.
-
Remove Excess Substrate: Carefully lift the membrane with forceps and drain the excess substrate.
-
Image the Blot: Place the damp membrane in a plastic sheet protector or a blot development folder to prevent it from drying during imaging.[20] Immediately proceed to image the blot using a CCD camera-based imager or by exposing it to X-ray film.
Signaling Pathway and Experimental Workflow Diagrams
Chemiluminescent Detection Principle
Caption: The principle of horseradish peroxidase (HRP)-based chemiluminescent detection.
References
- 1. arp1.com [arp1.com]
- 2. cytivalifesciences.com.cn [cytivalifesciences.com.cn]
- 3. biocompare.com [biocompare.com]
- 4. assaygenie.com [assaygenie.com]
- 5. bio-rad.com [bio-rad.com]
- 6. youtube.com [youtube.com]
- 7. sinobiological.com [sinobiological.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. How To Optimize Your Western Blot | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 11. sinobiological.com [sinobiological.com]
- 12. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]
- 13. Tips for Diluting Antibodies | Rockland [rockland.com]
- 14. Western blotting – 10 tips for better blots [jacksonimmuno.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. licorbio.com [licorbio.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. azurebiosystems.com [azurebiosystems.com]
Technical Support Center: Optimizing AMPPD-based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in AMPPD (Adamantyl 1,2-dioxetane phosphate)-based chemiluminescent assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of an this compound-based chemiluminescent assay?
A1: this compound is a chemiluminescent substrate for alkaline phosphatase (AP). In the presence of AP, this compound is dephosphorylated, becoming unstable. This unstable intermediate then decomposes and emits light, which can be measured to quantify the amount of AP-conjugated molecule in the sample.[1] The intensity of the light signal is proportional to the concentration of the target analyte.
Q2: What are the common causes of a low signal-to-noise ratio in this compound assays?
A2: A low signal-to-noise ratio can be caused by either a weak signal or high background. Common culprits for a weak signal include suboptimal antibody concentrations, insufficient incubation times, or issues with the this compound substrate itself. High background is often due to non-specific binding of antibodies, inadequate blocking, or insufficient washing.[2][3]
Q3: How can I increase the signal in my this compound assay?
A3: To enhance the signal, you can optimize the concentrations of your primary and secondary antibodies through titration experiments.[4] Additionally, ensuring the this compound substrate is properly stored and has not expired is crucial. You can also consider using enhancers, which are chemical compounds that can increase the light output from the chemiluminescent reaction.
Q4: What is the best way to store this compound substrate?
A4: this compound substrate solutions are sensitive to light and temperature. They should be stored protected from light, typically at 2-8°C, as recommended by the manufacturer. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the substrate and a weaker signal.
Troubleshooting Guide
High Background
High background is a common issue that can mask the specific signal from your target analyte. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Blocking | Increase the concentration of the blocking agent (e.g., from 3% to 5% BSA or non-fat dry milk).[5] Extend the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[5] Consider switching to a different blocking agent (see Table 1). Add a detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to reduce non-specific hydrophobic interactions.[6] |
| Non-specific Antibody Binding | Optimize the concentration of your primary and secondary antibodies through titration (see Experimental Protocols).[2][4] Use pre-adsorbed secondary antibodies to minimize cross-reactivity with other species' immunoglobulins. Run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding of the secondary antibody.[7] |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). Increase the duration of each wash (e.g., from 3 to 5 minutes). Ensure adequate wash buffer volume to completely cover the membrane or fill the wells. Add a detergent like Tween-20 (0.05-0.1%) to your wash buffer.[6] |
| Contamination | Use fresh, sterile buffers and reagents. Ensure that pipette tips are not reused between different samples or reagents.[2] |
| This compound Substrate Degradation | Use fresh or properly stored this compound substrate. Avoid exposing the substrate to light for extended periods. |
Weak or No Signal
A weak or absent signal can be equally frustrating. Here are some common causes and their solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Antibody Concentration | The concentration of the primary or secondary antibody may be too low. Perform an antibody titration to determine the optimal concentration (see Experimental Protocols).[2][4] |
| Insufficient Incubation Time | Increase the incubation time for the primary and/or secondary antibody (e.g., primary antibody incubation overnight at 4°C). |
| Inactive Enzyme Conjugate | Ensure the alkaline phosphatase (AP) conjugate is active and has been stored correctly. |
| Problem with this compound Substrate | Verify that the this compound substrate is not expired and has been stored according to the manufacturer's instructions. Prepare the working solution immediately before use. |
| Low Target Protein Abundance | Increase the amount of sample loaded onto the gel or into the well. Consider an enrichment step for your target protein, such as immunoprecipitation. |
Quantitative Data Summary
Table 1: Comparison of Common Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. This table provides a comparison of commonly used blocking agents.
| Blocking Agent | Typical Concentration | Incubation Time | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 3-5% (w/v) | 1-2 hours at RT or overnight at 4°C | Low cross-reactivity with many antibodies. Good for phosphorylated protein detection. | Can be more expensive than milk. |
| Non-fat Dry Milk | 3-5% (w/v) | 1-2 hours at RT or overnight at 4°C | Inexpensive and effective for many applications. | May contain endogenous biotin and phosphoproteins, which can interfere with certain assays.[6] Can mask some epitopes. |
| Normal Serum | 5-10% (v/v) | 1 hour at RT | Can be very effective at reducing non-specific binding from the same species as the secondary antibody. | Can be expensive. May contain antibodies that cross-react with the primary antibody. |
| Fish Gelatin | 0.5-1% (w/v) | 1 hour at RT | Less likely to cross-react with mammalian antibodies. | May not be as effective as BSA or milk for all applications. |
| Commercial Blocking Buffers | Varies by manufacturer | Varies by manufacturer | Optimized formulations for high signal-to-noise. Often protein-free options are available. | Can be more expensive than homemade blockers. |
Table 2: Recommended Antibody Dilution Ranges
Proper antibody dilution is critical for achieving a good signal-to-noise ratio. The optimal dilution for each antibody must be determined empirically through titration.
| Antibody Type | Starting Dilution Range (for titration) | Typical Final Dilution |
| Primary Antibody | 1:250 - 1:5,000 | 1:1,000 - 1:10,000 |
| Secondary Antibody (AP-conjugated) | 1:1,000 - 1:20,000 | 1:5,000 - 1:50,000 |
Experimental Protocols
Protocol 1: Antibody Titration for Chemiluminescent Assays
This protocol describes how to determine the optimal dilution for your primary and secondary antibodies to maximize the signal-to-noise ratio.
Materials:
-
Your target antigen (e.g., coated on a microplate or transferred to a membrane)
-
Primary antibody
-
AP-conjugated secondary antibody
-
Blocking buffer
-
Wash buffer (e.g., TBS-T or PBS-T)
-
This compound substrate
-
96-well microplate or blotting membrane strips
-
Luminometer or CCD camera imaging system
Procedure:
-
Prepare the Antigen: Prepare your microplate or membrane with a constant, high concentration of your target antigen. Also, include negative control wells/lanes with no antigen.
-
Block: Block the plate or membrane with your chosen blocking buffer for 1-2 hours at room temperature.
-
Wash: Wash the plate or membrane 3 times with wash buffer.
-
Primary Antibody Dilution Series: Prepare a series of dilutions of your primary antibody in blocking buffer (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000, 1:8000).
-
Incubate with Primary Antibody: Add the different dilutions of the primary antibody to the wells or membrane strips and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash the plate or membrane 3 times with wash buffer.
-
Secondary Antibody Incubation: Incubate all wells/strips with a constant, high concentration of the AP-conjugated secondary antibody (e.g., 1:1000) for 1 hour at room temperature.
-
Wash: Wash the plate or membrane 5 times with wash buffer.
-
Substrate Incubation: Add the this compound working solution and incubate according to the manufacturer's instructions (typically 5-30 minutes).
-
Signal Detection: Measure the chemiluminescent signal using a luminometer or imaging system.
-
Analysis: Plot the signal intensity against the primary antibody dilution. The optimal dilution is the one that gives the highest signal on the antigen-positive wells/lanes with the lowest signal on the negative control wells/lanes.
-
Secondary Antibody Titration (Optional but Recommended): Repeat the experiment using the optimal primary antibody dilution determined above, but this time, create a dilution series for the secondary antibody.
Protocol 2: Optimization of Blocking and Washing Steps
This protocol helps you identify the best blocking and washing conditions for your specific assay.
Materials:
-
Your complete assay system (antigen, primary and secondary antibodies)
-
Various blocking agents (e.g., BSA, non-fat dry milk, commercial blockers)
-
Wash buffers with and without detergent (e.g., TBS and TBS-T)
-
This compound substrate
-
Luminometer or CCD camera imaging system
Procedure:
-
Set up a Matrix Experiment: Prepare multiple identical sets of your assay (e.g., strips of a microplate or mini-blots).
-
Test Different Blocking Buffers: In parallel, block different sets with various blocking agents and concentrations (e.g., 3% BSA, 5% BSA, 3% milk, 5% milk, commercial blocker A, commercial blocker B). Incubate for 1-2 hours at room temperature.
-
Proceed with the Assay: After blocking, wash all sets and proceed with your standard primary and secondary antibody incubation steps.
-
Test Different Washing Conditions: After the final antibody incubation, divide the sets further and wash them under different conditions:
-
Vary the number of washes (e.g., 3 washes vs. 5 washes).
-
Vary the duration of washes (e.g., 3 minutes vs. 5 minutes per wash).
-
Compare wash buffer with and without detergent (e.g., TBS vs. TBS-T).
-
-
Develop and Detect: Add the this compound substrate and measure the chemiluminescent signal.
-
Analyze: Compare the signal-to-noise ratio for each condition. The optimal conditions will yield a strong specific signal with minimal background.
Visualizations
Caption: The enzymatic reaction of this compound catalyzed by Alkaline Phosphatase leading to light emission.
Caption: A generalized experimental workflow for an this compound-based chemiluminescent immunoassay.
Caption: A logical workflow for troubleshooting common issues in this compound-based assays.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. lerner.ccf.org [lerner.ccf.org]
- 5. skillscenter.colorado.edu [skillscenter.colorado.edu]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
AMPPD Chemiluminescence Kinetics: Technical Support Center
Welcome to the technical support center for AMPPD chemiluminescence assays. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and resolve common issues.
Frequently Asked Questions (FAQs)
Section 1: General Principles & Reagent Handling
Q1: What is the mechanism of this compound chemiluminescence?
This compound (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) is a chemiluminescent substrate for alkaline phosphatase (AP). The reaction proceeds in three main steps:
-
Enzymatic Triggering: Alkaline phosphatase catalyzes the dephosphorylation of this compound.[1][2]
-
Intermediate Decomposition: This creates an unstable dioxetane anion intermediate (m-AMPD).[2][3]
-
Light Emission: The intermediate decomposes further, yielding an excited-state methyl m-oxybenzoate anion, which upon relaxation to its ground state, emits sustained, high-intensity light.[2]
Caption: The enzymatic reaction pathway of this compound chemiluminescence.
Q2: How should I properly store and handle this compound reagents?
Proper storage is critical to prevent substrate degradation and high background signals.
| Reagent Form | Storage Temperature | Shelf Life | Key Handling Instructions |
| Powder | -20°C | 1 year | Allow to return to room temperature in a dry environment for 2-5 hours before use.[4] |
| Stock Solution | -20°C or -80°C | 1 month (-20°C) or 6 months (-80°C)[3] | If using water as the solvent, filter-sterilize before use.[3] |
| Ready-to-Use Solution | 2-8°C | Over 2 years[5][6] | Strictly protect from light at all times.[1][5] Allow the solution to equilibrate to room temperature before use.[5] |
Q3: Can I use this compound for different types of assays?
Yes. This compound's high sensitivity and signal-to-noise ratio make it suitable for a variety of applications that use alkaline phosphatase as a label.[1] This includes:
-
Enzyme-Linked Immunosorbent Assays (ELISAs).[3]
-
Western Blotting.[4]
-
Particle-based chemiluminescence immunoassays.[4]
Section 2: Assay Optimization
Q4: What are the critical factors affecting the kinetics and signal intensity of the this compound reaction?
Several factors influence the reaction. Optimizing these is key to achieving high sensitivity and reproducibility.
Caption: Key factors influencing this compound chemiluminescence kinetics.
Q5: What is the optimal pH for the this compound reaction?
The optimal pH for the reaction is generally between 9.5 and 10.0.[1][8] The choice of buffer can also impact performance.
| Buffer System | Recommended pH | Notes |
| Diethanolamine Buffer (0.1 M) | 10.0 | Often recommended for increased sensitivity.[7] |
| Carbonate Buffer (0.05 M) | 9.5 | A common alternative.[7] |
| CHES-NaOH Buffer (0.1 M) | 10.0 | Shown to provide maximum sensitivity in some systems.[8] |
Q6: How does temperature affect the assay?
Temperature has a significant impact on the reaction rate and signal intensity.
-
Increased Temperature: Generally, an initial increase in temperature will increase the chemiluminescence intensity up to an optimal point.[9] Some reagents are designed to be stable at 37°C for extended periods.[1]
-
Excessive Heat: Very high temperatures (e.g., above 107°C) can destroy the enzyme (alkaline phosphatase), leading to a complete loss of signal.[10]
-
Consistency: It is crucial to allow reagents to equilibrate to room temperature before use and to maintain a consistent temperature during the assay to ensure reproducibility.[5]
Q7: Are there enhancers available for the this compound reaction?
Yes. Certain macromolecules can create a hydrophobic microenvironment that amplifies the light emission from the dioxetane intermediate. Bovine Serum Albumin (BSA) has been reported to amplify the chemiluminescence signal.[11] Using a buffer containing 0.1% BSA may improve results.[7]
Section 3: Troubleshooting Guide
Q8: I am experiencing a high background signal. What are the common causes and solutions?
A high background reduces the signal-to-noise ratio and assay sensitivity.
| Potential Cause | Solution |
| Light Exposure | This compound is light-sensitive. Short exposure to strong light can increase the background signal 1-10 times.[5] Always store and handle the substrate in the dark. |
| Contamination | Ensure lab equipment and buffers are free from contaminants. Use sterile, filtered solutions where possible. |
| Improper Storage | Storing the substrate at incorrect temperatures or for longer than the recommended shelf life can lead to auto-decomposition. Refer to the storage table in Q2. |
| Sub-optimal pH | Verify the pH of your assay buffer is within the optimal range (9.5-10.0). |
Q9: My chemiluminescent signal is weak or absent. What should I check?
Weak signals can prevent the detection of low-abundance targets.
Caption: A logical workflow for troubleshooting weak chemiluminescent signals.
Troubleshooting Steps:
-
Verify Enzyme Activity: Ensure the alkaline phosphatase conjugate is active and used at the correct concentration. Improper storage or dilution can lead to loss of activity.
-
Check Substrate Integrity: If the this compound substrate has been stored improperly (e.g., exposed to light, incorrect temperature) or is past its expiration date, it may have degraded.[3][5]
-
Confirm Assay Conditions: Check that the buffer pH is optimal (9.5-10.0) and that the reaction temperature is consistent.[1][8]
-
Review Incubation Times: The light signal from this compound is stable and reaches a plateau, remaining steady for up to 60 minutes.[5] Ensure your incubation time is sufficient for the signal to develop.
-
Assess Potential Interferences: Components in biological samples (e.g., high concentrations of proteins, lipids, or bilirubin) can interfere with immunoassays.[12][13] Consider sample dilution or using specific blocking agents to mitigate these effects.[14]
Q10: My results are not reproducible. What could be the cause?
Poor reproducibility can invalidate experimental results.
| Potential Cause | Solution |
| Temperature Fluctuations | Temperature significantly influences reaction kinetics.[9] Ensure all components are at a consistent temperature and incubate plates or blots in a temperature-controlled environment. |
| Inconsistent Timing | Ensure incubation times for substrate and antibody steps are precisely controlled across all samples and experiments. |
| Pipetting Errors | Inaccurate pipetting can lead to significant variability. Calibrate pipettes regularly and use proper techniques. |
| Batch-to-Batch Variation | While some commercial kits have low batch-to-batch variation (CV ≤ 4%), this can still be a factor.[5] If you suspect this, test new lots against the old lot before use. |
| Sample Matrix Effects | Interference from components within the sample can vary between samples, leading to inconsistent results.[15] Proper sample preparation and the use of matrix-matched standards can help. |
Experimental Protocols
General Protocol for Chemiluminescent ELISA Detection
This protocol provides a general workflow for detecting an antigen using an antibody conjugated to alkaline phosphatase and this compound substrate. Concentrations and incubation times require optimization for each specific assay.[16][17][18]
-
Coating: Coat a 96-well microplate with capture antibody diluted in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the alkaline phosphatase-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step thoroughly (5-6 times).
-
Substrate Preparation & Incubation:
-
Allow the this compound substrate solution to equilibrate to room temperature, protected from light.
-
Add 100 µL of the this compound solution to each well.
-
Incubate for 20-30 minutes at room temperature in the dark. The signal will develop into a stable glow.[3]
-
-
Signal Measurement: Read the chemiluminescent signal using a luminometer.
References
- 1. OEM this compound-Chemiluminescent Substrate Hyasen and Hyasen Biotech | Hyasen [hyasen.com]
- 2. Mechanism of this compound Chemiluminescence in a Different Voice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. maxchemtech.com [maxchemtech.com]
- 5. hzymesbiotech.com [hzymesbiotech.com]
- 6. OEM this compound chemiluminescence substrate HCD1002A Hyasen and Hyasen Biotech | Hyasen [hyasen.com]
- 7. Detection Methods Using Chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 11. researchgate.net [researchgate.net]
- 12. sundiagnostics.us [sundiagnostics.us]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. myadlm.org [myadlm.org]
- 15. researchgate.net [researchgate.net]
- 16. resources.revvity.com [resources.revvity.com]
- 17. mesoscale.com [mesoscale.com]
- 18. What parameters can I optimize for my particular sample | Meso Scale Discovery [mesoscale.com]
Validation & Comparative
A Head-to-Head Comparison of AMPPD and CSPD Chemiluminescent Substrates for Alkaline Phosphatase
For researchers, scientists, and drug development professionals seeking optimal signal detection in immunoassays, the choice of a chemiluminescent substrate is critical. This guide provides an objective comparison of two widely used 1,2-dioxetane substrates for alkaline phosphatase (AP): AMPPD and CSPD.
Both this compound (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³·⁷]decan}-4-yl)phenyl phosphate) and CSPD (Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1³·⁷]decan}-4-yl)phenyl phosphate with a chlorine substitution on the adamantyl group) are popular choices for achieving high sensitivity in a variety of applications, including enzyme-linked immunosorbent assays (ELISAs), Western blotting, and nucleic acid hybridization assays. Their utility stems from a shared mechanism: enzymatic dephosphorylation by AP triggers a multi-step chemical reaction that culminates in the emission of light. The intensity and duration of this "glow" chemiluminescence provide a measurable signal that is proportional to the amount of AP-conjugated target molecule present in the sample.
While both substrates operate on the same principle, key structural differences lead to distinct performance characteristics. CSPD was developed as an improvement upon this compound, with the addition of a chlorine atom to the adamantyl group. This modification is designed to reduce substrate aggregation, leading to more favorable reaction kinetics and signal generation.
Performance Comparison: this compound vs. CSPD
The following table summarizes the key performance differences between this compound and CSPD based on available data. It is important to note that direct, side-by-side quantitative comparisons in the scientific literature are limited, and performance can vary depending on the specific assay conditions, buffer composition, and detection instrumentation.
| Feature | This compound | CSPD |
| Signal Kinetics | Slower to reach steady-state light emission. | Reaches steady-state light emission more rapidly.[1] |
| Signal Intensity | Provides high signal intensity. | Often exhibits higher signal intensity and improved signal-to-noise ratios.[2] |
| Signal Duration | Produces a prolonged "glow" signal that can last for hours. | Also produces a sustained "glow" signal, often with a longer half-life. |
| Resolution in Blotting | Image resolution can degrade over time due to substrate diffusion. | Provides sharper, more defined bands with less diffusion over time. |
| Background Noise | Can be prone to higher background due to substrate aggregation. | The chlorine substitution reduces aggregation, often resulting in lower background noise. |
| Sensitivity | High sensitivity, capable of detecting low picogram to femtogram amounts of target. | Generally considered to have higher sensitivity than this compound.[1] |
| Applications | Western blotting, Southern blotting, Northern blotting, ELISAs. | Western blotting, Southern blotting, Northern blotting, ELISAs, DNA sequencing. |
Signaling Pathway and Experimental Workflow
To visualize the underlying processes, the following diagrams illustrate the chemiluminescent signaling pathway common to both substrates and a typical experimental workflow for a Western blot.
Caption: General mechanism of light production for this compound and CSPD.
Caption: Key steps in a typical chemiluminescent Western blot protocol.
Experimental Protocols
The following is a generalized protocol for a chemiluminescent Western blot using either this compound or CSPD. Optimal conditions, particularly antibody dilutions and incubation times, should be determined empirically for each specific experiment.
Materials:
-
Transfer membrane (PVDF or nitrocellulose) with transferred proteins
-
Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS)
-
Wash Buffer: TBS or PBS with 0.1% Tween-20 (TBST or PBST)
-
Blocking Buffer: TBST or PBST with 5% non-fat dry milk or 3% bovine serum albumin (BSA)
-
Primary antibody (specific to the target protein)
-
Secondary antibody conjugated to alkaline phosphatase (AP)
-
This compound or CSPD chemiluminescent substrate solution
-
Detection system (CCD camera-based imager or X-ray film and developing reagents)
Procedure:
-
Blocking: Following protein transfer, incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to the recommended concentration. Incubate the membrane in the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the AP-conjugated secondary antibody in Blocking Buffer. Incubate the membrane in the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washing: Decant the secondary antibody solution. Wash the membrane three times for 5-10 minutes each with Wash Buffer. A final wash with TBS or PBS (without Tween-20) can be performed to remove any residual detergent.
-
Substrate Incubation: Prepare the this compound or CSPD working solution according to the manufacturer's instructions immediately before use. Place the membrane on a clean, flat surface and add the substrate solution to evenly cover the entire surface. Incubate for 5 minutes at room temperature.
-
Signal Detection: Carefully remove the membrane from the substrate solution, allowing excess reagent to drain. Do not allow the membrane to dry out. Place the membrane in a plastic sheet protector or clear plastic wrap.
-
CCD Imaging: Place the wrapped membrane in a CCD camera-based imaging system and acquire the image. Exposure times will vary depending on the signal intensity.
-
X-ray Film: In a darkroom, expose the wrapped membrane to X-ray film for various durations to determine the optimal exposure time. Develop the film using standard procedures.
-
Conclusion
Both this compound and CSPD are highly sensitive chemiluminescent substrates that enable the detection of low-abundance proteins and nucleic acids. For many standard applications, this compound provides robust and reliable results. However, for assays requiring the highest sensitivity, faster results, and sharper resolution, particularly in blotting applications, CSPD is often the superior choice. The selection between the two will ultimately depend on the specific requirements of the experiment, including the desired level of sensitivity, the nature of the sample, and budgetary considerations.
References
A Head-to-Head Comparison: The Enhanced Sensitivity of AMPPD over Colorimetric Substrates for Alkaline Phosphatase Detection
In the realm of molecular biology and diagnostics, the detection of alkaline phosphatase (AP) activity is a cornerstone of many assays, including enzyme-linked immunosorbent assays (ELISAs), western blotting, and immunohistochemistry. The choice of substrate for AP is critical, directly influencing the sensitivity and dynamic range of the assay. This guide provides a detailed comparison of the chemiluminescent substrate AMPPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate) and traditional colorimetric substrates, offering researchers, scientists, and drug development professionals the data and methodologies needed to make an informed decision for their experimental needs.
Quantitative Comparison of Substrate Sensitivity
The primary advantage of this compound lies in its significantly higher sensitivity compared to colorimetric alternatives like p-nitrophenyl phosphate (pNPP). While colorimetric assays are simple and require standard spectrophotometers, chemiluminescent assays with this compound can detect substantially lower concentrations of alkaline phosphatase, enabling the quantification of low-abundance targets.
| Feature | This compound (Chemiluminescent) | p-Nitrophenyl Phosphate (pNPP) (Colorimetric) |
| Limit of Detection | As low as 10-19 mol/mL of alkaline phosphatase[1] | Approximately 2 U/L[2] |
| Relative Sensitivity | A one-step chemiluminescent ELISA employing this compound was found to be 7-fold more sensitive than the corresponding colorimetric ELISA using pNPP.[3] | Baseline for comparison. Fluorogenic substrates have been shown to be 8-13 times more sensitive than pNPP.[4] |
| Signal Type | Light emission (chemiluminescence) | Color change (absorbance) |
| Instrumentation | Luminometer or CCD camera-based imager | Spectrophotometer or plate reader |
| Signal Duration | Light emission can be stable for up to 60 minutes, with peak intensity typically reached within 15 minutes.[5][6] | The colored product is generally stable after the reaction is stopped. |
Signaling Pathways and Reaction Mechanisms
The fundamental difference in sensitivity between this compound and colorimetric substrates stems from their distinct reaction mechanisms upon interaction with alkaline phosphatase.
This compound Chemiluminescent Pathway
Alkaline phosphatase catalyzes the dephosphorylation of this compound. This creates an unstable intermediate, AMP-D anion, which decomposes and emits light at a wavelength of approximately 470 nm.[5][6] This enzymatic turnover allows a single enzyme molecule to generate a sustained light signal, leading to significant signal amplification.
References
- 1. hzymesbiotech.com [hzymesbiotech.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. A comparison of the sensitivity and specificity of enzyme immunoassays and time-resolved fluoroimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. Chemiluminescence Immunoassay (CLIA) -AMPPD & Alkaline Phosphatase (ALP) [agappe.com]
Validation of AMPPD in a Chemiluminescent Immunoassay for Thyrotropin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD) as a chemiluminescent substrate in a sandwich chemiluminescent immunoassay (CLIA) for the quantitative determination of thyrotropin (TSH). The performance of the this compound-based assay is compared with alternative chemiluminescent substrates, namely luminol and acridinium esters. Supporting experimental data, detailed methodologies, and workflow visualizations are presented to aid researchers in selecting the most appropriate assay for their needs.
Comparative Performance of Chemiluminescent Substrates for Thyrotropin Immunoassays
The choice of a chemiluminescent substrate is critical for the sensitivity and performance of an immunoassay. This section compares the analytical performance of a TSH immunoassay utilizing this compound with assays employing luminol and acridinium ester-based systems.
| Performance Metric | This compound-based Assay (Lumipulse G TSH-III) | Acridinium Ester-based Assay | Luminol-based Assay |
| Assay Principle | Two-step sandwich chemiluminescence immunoassay (CLEIA) with alkaline phosphatase (ALP) and this compound substrate.[1] | Direct chemiluminescence immunoassay with acridinium ester-labeled antibody.[2] | One-step sandwich chemiluminescence immunoassay with horseradish peroxidase (HRP) and luminol substrate.[3] |
| Detection Limit | Not explicitly stated, but the assay is designed for high sensitivity. | 0.04 mIU/L[2] | The limit of detection (LoD) was determined from the analysis of 40 samples of the blank and a low value sample.[4] |
| Precision (Intra-assay) | Mean CV: 1.8% - 3.2%[1] | Excellent within-run reproducibility.[2] | CV: 5.63% - 8.59%[4] |
| Precision (Inter-assay/Reproducibility) | Mean CV: 2.2% - 5.5% (20-day study)[1] | Excellent between-run reproducibility.[2] | CV: 7.84% - 10.68%[4] |
| Reference Range | 0.389 - 3.764 µIU/mL[1] | Euthyroid subjects: 0.4 - 4.8 mIU/L[2] | Not specified. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This compound-based Thyrotropin Chemiluminescent Immunoassay Protocol (Two-Step Sandwich CLEIA)
This protocol is based on the principles of the Lumipulse G TSH-III assay.[1]
Materials:
-
Microtiter plate pre-coated with mouse anti-human TSH monoclonal antibody
-
Patient serum samples, calibrators, and controls
-
Alkaline phosphatase-labeled mouse anti-human TSH monoclonal antibody
-
Wash buffer
-
Substrate solution containing this compound
-
Chemiluminometer
Procedure:
-
First Incubation: TSH in the patient sample is specifically bound to the anti-TSH monoclonal antibody coated on the microtiter plate, forming an antigen-antibody immunocomplex.
-
Washing: The plate is washed to remove unbound materials.
-
Second Incubation: Alkaline phosphatase-labeled anti-human TSH monoclonal antibody is added and binds to the TSH captured on the plate, forming a sandwich immunocomplex.
-
Washing: The plate is washed again to remove any unbound labeled antibody.
-
Substrate Reaction: A substrate solution containing this compound is added to the wells. The alkaline phosphatase on the complex catalyzes the dephosphorylation of this compound.
-
Detection: The dephosphorylated this compound becomes unstable and decomposes, emitting light at a maximum wavelength of 477 nm. The luminescent signal, which is proportional to the amount of TSH in the sample, is measured by a chemiluminometer.[1]
Acridinium Ester-based Thyrotropin Immunoassay Protocol
This protocol is based on the "Magic Lite System" immunoassay.[2]
Materials:
-
Antibody-coated tubes
-
Acridinium ester-labeled antibody
-
Patient serum samples and standards
-
Wash solution
-
Trigger solutions (e.g., hydrogen peroxide and sodium hydroxide)
-
Luminometer
Procedure:
-
Incubation: The assay involves two incubation steps totaling 2.5 hours.[2] During this time, the TSH in the sample forms a sandwich with the antibody on the solid phase and the acridinium ester-labeled antibody.
-
Washing: Unbound labeled antibody is removed by washing.
-
Signal Generation: Trigger solutions are added to initiate the chemiluminescent reaction of the acridinium ester.
-
Detection: The light emission is measured in a luminometer for 10 seconds per sample.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key processes in the this compound-based chemiluminescent immunoassay for thyrotropin.
Figure 1: this compound Chemiluminescent Reaction Pathway.
Figure 2: Experimental Workflow of the this compound-based TSH Immunoassay.
References
A Head-to-Head Comparison: AMPPD vs. Fluorescent Substrates for Alkaline Phosphatase Detection
For researchers, scientists, and drug development professionals seeking the optimal method for alkaline phosphatase (AP) detection, the choice between chemiluminescent and fluorescent substrates is critical. This guide provides an objective comparison of AMPPD (a widely used chemiluminescent substrate) and fluorescent alternatives, supported by experimental data and detailed protocols to inform your selection process.
The detection of alkaline phosphatase activity is a cornerstone of many biological assays, including ELISAs, Western blots, and reporter gene assays. The sensitivity, stability, and dynamic range of the chosen substrate directly impact the quality and reliability of experimental results. This comparison focuses on the performance characteristics of this compound (3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane) and common fluorescent substrates, such as 4-Methylumbelliferyl phosphate (MUP).
Principle of Detection
The fundamental difference between these two substrate classes lies in their signal output upon enzymatic reaction.
-
This compound (Chemiluminescent): Alkaline phosphatase catalyzes the dephosphorylation of this compound, creating an unstable intermediate. The decomposition of this intermediate results in the emission of light, which can be quantified using a luminometer.[1][2] This light emission is a transient process, with the signal intensity peaking and then decaying over time.[1]
-
Fluorescent Substrates (e.g., MUP): These substrates are non-fluorescent or weakly fluorescent until acted upon by alkaline phosphatase. The enzyme removes a phosphate group, yielding a highly fluorescent product. This fluorescence can be measured using a fluorometer with appropriate excitation and emission wavelengths.[3]
Quantitative Performance Comparison
The choice between this compound and fluorescent substrates often hinges on the specific requirements of the assay, such as the need for high sensitivity or a broad dynamic range. The following table summarizes key performance metrics, compiled from various experimental sources. It is important to note that direct comparisons can be challenging as performance is highly dependent on the specific assay conditions, reagents, and instrumentation used.
| Feature | This compound (Chemiluminescent) | Fluorescent Substrates (e.g., MUP) |
| Principle | Enzyme-triggered light emission | Enzyme-triggered fluorescence |
| Limit of Detection (LOD) | High sensitivity, with reports of detection down to 1 pM in immunoassays and less than 10⁻¹⁹ mol/mL of AP.[1][4] | Sensitive, with applications in quantifying as few as 10⁴ cells.[3] |
| Signal Duration | Transient signal, typically peaking within 15 minutes and remaining stable for up to 60 minutes.[1] | Stable fluorescent signal. |
| Dynamic Range | A reported linear range of 50-50000 pg/mL for alkaline phosphatase concentration.[4] | Wide dynamic range, demonstrated in assays quantifying cell numbers from 10⁴ to 10⁶.[3] |
| Signal-to-Noise Ratio | Generally high, contributing to its excellent sensitivity.[4] | Can be high, but susceptible to background fluorescence from biological samples or reagents. |
| Instrumentation | Luminometer | Fluorometer or fluorescence plate reader |
| Common Applications | ELISAs, Western blotting, nucleic acid hybridization assays.[1] | ELISAs, cell-based assays, enzyme kinetics studies.[3][5] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and a typical experimental workflow, the following diagrams are provided in the DOT language.
Experimental Protocols
Below are generalized protocols for performing an alkaline phosphatase assay using this compound and a fluorescent substrate in a 96-well plate format. These should be optimized for your specific application.
This compound (Chemiluminescent) Assay Protocol
-
Reagent Preparation:
-
Prepare a suitable assay buffer (e.g., 0.1 M Diethanolamine, 1 mM MgCl₂, pH 10.0).
-
Allow the this compound substrate solution to come to room temperature before use. Keep it protected from light.
-
-
Assay Procedure:
-
Perform the final wash of your 96-well plate (e.g., after the final antibody incubation in an ELISA).
-
Add 100 µL of the this compound substrate solution to each well.
-
Incubate the plate at room temperature for 5-30 minutes. The optimal incubation time should be determined empirically. Protect the plate from light during incubation.
-
Measure the chemiluminescent signal using a luminometer.
-
Fluorescent (MUP) Assay Protocol
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 0.1 M Diethanolamine, 1 mM MgCl₂, pH 9.8).
-
Prepare a stock solution of MUP (e.g., 10 mg/mL in a suitable solvent like DMSO).
-
Prepare a working solution of MUP by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Following the final wash of your 96-well plate, add 100 µL of the MUP working solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence using a fluorometer with excitation at approximately 360 nm and emission detection at approximately 440 nm.
-
Conclusion
Both this compound and fluorescent substrates like MUP are powerful tools for the detection of alkaline phosphatase.
-
This compound is often the substrate of choice for applications requiring the highest sensitivity, such as the detection of low-abundance proteins in ELISAs. Its primary drawback is the transient nature of the signal, which requires precise timing of measurements.
-
Fluorescent substrates like MUP offer a stable signal, which can be advantageous for kinetic studies and high-throughput screening applications. While generally very sensitive, they can be more susceptible to background interference.
The selection of the appropriate substrate will ultimately depend on the specific experimental goals, the required level of sensitivity, and the available instrumentation. For researchers aiming for the lowest possible detection limits, this compound is a strong contender. For those prioritizing signal stability and a broad dynamic range, fluorescent substrates provide a robust and reliable alternative.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of this compound Chemiluminescence in a Different Voice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hzymesbiotech.com [hzymesbiotech.com]
- 5. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Substrate Performance in HIV Screening Assays: Featuring 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD)
For Researchers, Scientists, and Drug Development Professionals
The accurate and early detection of Human Immunodeficiency Virus (HIV) is paramount in clinical diagnostics and public health. Enzyme-linked immunosorbent assays (ELISAs) and chemiluminescence immunoassays (CLIAs) are the cornerstones of HIV screening. The performance of these assays is critically dependent on the substrate used to generate a detectable signal. This guide provides a comparative analysis of 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), a highly sensitive chemiluminescent substrate, with other commonly used substrates in HIV screening tests.
Executive Summary
Chemiluminescent assays, particularly those employing high-efficiency substrates like this compound, generally offer superior sensitivity compared to traditional colorimetric ELISAs. This heightened sensitivity is crucial for detecting the low levels of HIV p24 antigen present during the acute phase of infection, thereby narrowing the diagnostic window. While colorimetric assays using substrates like 3,3',5,5'-Tetramethylbenzidine (TMB) are robust and cost-effective, this compound-based assays provide a significant advantage in early HIV detection.
Data Presentation: Substrate Performance in HIV Screening
The following tables summarize the performance characteristics of different substrates in HIV screening assays based on available data. It is important to note that direct head-to-head comparisons of substrates within the exact same assay format are limited in published literature. The data presented here is a compilation from studies evaluating various commercial and in-house assays.
| Substrate Type | Substrate Name | Assay Type | Analyte | Limit of Detection (LOD) / Sensitivity | Reference |
| Chemiluminescent | This compound | CLIA | HIV-1 p24 Ag & Ab | High (Specific LOD not consistently reported for substrate alone) | [1](--INVALID-LINK--) |
| Chemiluminescent | Luminol | CLIA | HIV-1 p24 Ag | 0.5 pg/mL | [2](--INVALID-LINK--) |
| Colorimetric | TMB | ELISA | HIV-1 p24 Ag | 3.125 pg/mL - 6.25 pg/mL | [3](--INVALID-LINK--) |
Table 1: Comparison of Analytical Sensitivity for HIV-1 p24 Antigen Detection
| Assay Generation | Predominant Substrate Type | Key Features | Window Period |
| 3rd Generation | Colorimetric (e.g., TMB) | Detects HIV-1/2 antibodies (IgG and IgM). | ~3-4 weeks |
| 4th Generation | Chemiluminescent (e.g., this compound) | Simultaneously detects HIV-1/2 antibodies and HIV-1 p24 antigen. | ~2-3 weeks |
Table 2: Substrate Association with HIV Assay Generations and Diagnostic Window
Experimental Protocols
Detailed methodologies for representative HIV screening assays using different substrates are provided below.
Protocol 1: Chemiluminescent Immunoassay (CLIA) for HIV-1 p24 Antigen using this compound
This protocol is a generalized representation of an this compound-based CLIA.
Materials:
-
Microplate coated with monoclonal anti-HIV-1 p24 antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent
-
HIV-1 p24 antigen standards and patient samples
-
Biotinylated polyclonal anti-HIV-1 p24 antibody
-
Streptavidin-Alkaline Phosphatase (AP) conjugate
-
This compound substrate solution
-
Luminometer
Procedure:
-
Add 100 µL of standards, controls, and patient samples to the appropriate wells.
-
Incubate for 60 minutes at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Biotinylated anti-HIV-1 p24 antibody to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of Streptavidin-AP conjugate to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of this compound substrate solution to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Measure the relative light units (RLU) using a luminometer.
Protocol 2: Colorimetric ELISA for HIV-1 p24 Antigen using TMB
This protocol is based on commercially available TMB-based ELISA kits.[3][4]
Materials:
-
Microplate coated with monoclonal anti-HIV-1 p24 antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Sample Diluent
-
HIV-1 p24 antigen standards and patient samples
-
Biotinylated polyclonal anti-HIV-1 p24 antibody
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Add 50 µL of standards, controls, and patient samples to the appropriate wells.
-
Add 50 µL of a mixture of capture and detector antibodies to each well.
-
Incubate for 60 minutes at room temperature on a plate shaker.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 10 minutes at room temperature in the dark on a plate shaker.
-
Add 100 µL of Stop Solution to each well.
-
Read the optical density (OD) at 450 nm within 30 minutes.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow of an this compound-based chemiluminescent immunoassay for HIV-1 p24 antigen detection.
Caption: Workflow of a TMB-based colorimetric ELISA for HIV-1 p24 antigen detection.
Conclusion
The choice of substrate in HIV screening assays represents a trade-off between sensitivity, cost, and workflow complexity. For routine, high-throughput screening where cost is a major factor, TMB-based colorimetric ELISAs offer reliable performance. However, for applications requiring the highest sensitivity, particularly for the early detection of HIV infection to reduce the diagnostic window, chemiluminescent substrates like this compound are superior. The adoption of fourth-generation HIV screening assays, which predominantly use chemiluminescent technology, underscores the clinical importance of enhanced sensitivity for improved patient outcomes and public health. Researchers and drug development professionals should consider the specific requirements of their studies when selecting an appropriate HIV screening platform, with this compound-based assays being a compelling choice for performance-critical applications.
References
A Comparative Analysis of HRP and Alkaline Phosphatase in Chemiluminescent Assays
In the realm of sensitive biomolecule detection, particularly in techniques like ELISA and Western blotting, Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) stand out as the two most predominantly utilized enzyme conjugates for generating chemiluminescent signals. The choice between these two enzymes can significantly impact experimental outcomes, influencing sensitivity, signal kinetics, and overall workflow. This guide provides a detailed comparative study of HRP and alkaline phosphatase in chemiluminescence, offering experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in making an informed decision for their specific applications.
Quantitative Performance Comparison
The selection of an enzyme conjugate is a critical step in assay development. The following table summarizes the key performance characteristics of HRP and Alkaline Phosphatase in chemiluminescent detection.
| Feature | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Sensitivity | Picogram to femtogram detection is achievable.[1] | Picogram to femtogram detection is achievable.[1] |
| Signal Kinetics | The signal develops very quickly, often reaching its maximum intensity within 5 minutes.[1] | The signal develops gradually, reaching a plateau around 60 minutes.[1] |
| Signal Duration | The chemiluminescent signal is transient and can last from a few seconds to several hours, depending on the substrate.[2] | The signal is very stable and can persist for up to several days, which is advantageous for multiple exposures.[1] |
| Enzyme Size | The smaller size of HRP (around 44 kDa) can lead to less steric hindrance.[3] | The larger size of calf intestinal AP (around 140 kDa) may cause more steric hindrance.[3] |
| Enzyme Activity | HRP exhibits a high turnover rate.[4] | The reaction rates for AP are linear and can be easily measured.[3] |
| Optimal pH | Functions optimally at a near-neutral pH.[4] | Has optimal enzymatic activity at a basic pH (pH 8–10).[4] |
| Inhibitors | Inhibited by cyanides, sulfides, and azides.[4] | Inhibited by inorganic phosphate, cyanides, arsenate, and divalent cation chelators like EDTA.[1][4] |
| Cost | Generally, HRP is less expensive than AP.[3] | |
| Common Substrates | Luminol-based substrates (e.g., ECL).[5][6][7] | Dioxetane-based substrates (e.g., CDP-Star®, CSPD®).[8][9] |
Signaling Pathways and Reaction Mechanisms
The chemiluminescent signals generated by HRP and AP are the result of distinct biochemical reactions. Understanding these pathways is crucial for troubleshooting and optimizing assays.
HRP-Mediated Chemiluminescence
In the presence of hydrogen peroxide, HRP catalyzes the oxidation of a luminol-based substrate. This reaction produces an unstable, excited-state intermediate that emits light as it decays to a stable ground state. The emitted light, typically around 425 nm, is then captured by a detector.[10][11]
HRP chemiluminescent reaction pathway.
Alkaline Phosphatase-Mediated Chemiluminescence
Alkaline phosphatase catalyzes the dephosphorylation of a specific substrate, often a 1,2-dioxetane derivative.[12] The removal of the phosphate group destabilizes the molecule, leading to its decomposition and the emission of light. This "glow" luminescence can be very long-lasting.[8]
Alkaline Phosphatase chemiluminescent reaction.
Experimental Protocols
The following are generalized protocols for performing a chemiluminescent Western blot. Specific antibody dilutions and incubation times should be optimized for each experiment.
HRP Chemiluminescent Western Blot Protocol
-
Blocking: After transferring proteins to a membrane (nitrocellulose or PVDF), block the membrane for 30-60 minutes at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.[13]
-
Washing: Wash the membrane three times for 5 minutes each with a wash buffer (e.g., TBST) to remove unbound primary antibody.[13]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 30 minutes at room temperature with gentle agitation.[13]
-
Final Washes: Repeat the washing step (step 3) three times.[13]
-
Signal Development: Prepare the HRP chemiluminescent substrate working solution by mixing the luminol/enhancer and peroxide solutions according to the manufacturer's instructions.[10] Incubate the membrane with the substrate for 3-5 minutes.[10]
-
Detection: Remove the excess substrate and acquire the chemiluminescent signal using an X-ray film or a CCD-based digital imaging system.[10][14]
Alkaline Phosphatase Chemiluminescent Western Blot Protocol
-
Blocking: Similar to the HRP protocol, block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5 minutes each with an appropriate wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody for 1 hour at room temperature.
-
Final Washes: Wash the membrane four times with wash buffer, followed by a final wash with an assay buffer to equilibrate the pH.[8]
-
Signal Development: Add the AP chemiluminescent substrate (e.g., a dioxetane-based substrate) to the membrane and incubate for at least 5 minutes.[8] The signal will continue to develop over time.
-
Detection: Acquire the chemiluminescent signal. Due to the prolonged signal, multiple exposures can be taken over several hours if necessary.[1]
Experimental Workflow
The general workflow for a chemiluminescent immunoassay, such as a Western blot, is illustrated below. This process is largely conserved between HRP and AP systems, with the main differences being the specific substrates and incubation times for signal development.
General chemiluminescent Western blot workflow.
Conclusion
Both HRP and alkaline phosphatase are excellent choices for chemiluminescent detection, each offering distinct advantages. HRP is a cost-effective and popular choice that provides a rapid and strong signal, making it suitable for many routine applications.[3][15] In contrast, alkaline phosphatase, with its stable and long-lasting signal, is ideal for assays requiring high sensitivity, kinetic measurements, or the flexibility of multiple exposures.[1][3] The ultimate decision should be based on the specific requirements of the experiment, including the desired sensitivity, the nature of the target protein, and the available detection instrumentation.
References
- 1. giridiag.in [giridiag.in]
- 2. m.youtube.com [m.youtube.com]
- 3. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]
- 4. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Chemiluminescence in western blot | Abcam [abcam.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Chemiluminescent assay of alkaline phosphatase applied in an ultrasensitive enzyme immunoassay of thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. youtube.com [youtube.com]
- 15. interchim.fr [interchim.fr]
A Head-to-Head Comparison of AMPPD and Luminol-Based Detection Systems in Immunoassays
In the realm of sensitive biomolecule detection, chemiluminescence stands out as a powerful and widely adopted technique. At the heart of this technology are the substrates that, when acted upon by an enzyme, produce light as a measurable signal. Among the most prominent players in this field are AMPPD (Adamantyl 1,2-dioxetane phosphate) and luminol-based systems. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting the optimal detection system for their needs.
Principle of Detection
Both this compound and luminol-based systems rely on enzyme-catalyzed reactions to generate a light signal. However, they differ in the enzymes and reaction mechanisms employed.
This compound (alkaline phosphatase-based detection): this compound is a substrate for alkaline phosphatase (AP). In the presence of AP, this compound is dephosphorylated, forming an unstable intermediate that decomposes and emits a sustained glow of light at approximately 470 nm.
Luminol (horseradish peroxidase-based detection): Luminol is a substrate for horseradish peroxidase (HRP). In the presence of HRP and a peroxide oxidant, luminol is oxidized, leading to the formation of an excited-state 3-aminophthalate, which then decays to its ground state by emitting a flash of light at around 425 nm.[1][2] Enhanced chemiluminescence (ECL) substrates are luminol-based formulations that include enhancer molecules to intensify and prolong the light emission.[3]
Signaling Pathway Diagrams
Quantitative Performance Comparison
The choice between this compound and luminol-based systems often comes down to the specific requirements of the assay, such as the desired sensitivity, signal duration, and tolerance for background noise. The following tables summarize the key performance metrics based on available data.
Disclaimer: The data presented below is compiled from various sources and product technical data sheets. Direct comparison may be challenging as experimental conditions (e.g., antibody concentrations, blocking agents, instrumentation) can vary between studies.
Table 1: Sensitivity
| Feature | This compound-based Systems | Luminol-based (ECL) Systems |
| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |
| Detection Limit | Low picogram to high femtogram | Mid picogram to low femtogram |
| Typical Sensitivity | High | Varies by formulation (mid to very high) |
Table 2: Signal Characteristics
| Feature | This compound-based Systems | Luminol-based (ECL) Systems |
| Signal Type | Glow | Flash (can be prolonged with enhancers) |
| Signal Peak | ~15 minutes post-substrate addition | Rapidly after substrate addition |
| Signal Duration | Stable for 15-60 minutes | Varies from minutes to several hours depending on the formulation[3] |
| Wavelength | ~470 nm | ~425 nm[2] |
Table 3: Signal-to-Noise Ratio
| Feature | This compound-based Systems | Luminol-based (ECL) Systems |
| Signal-to-Noise | Generally high due to sustained signal | Can be high, but susceptible to higher background with some formulations |
Experimental Protocols
Detailed methodologies for Western blotting and ELISA are provided below to illustrate the practical application of both detection systems.
Western Blotting Experimental Workflow
Luminol-based (ECL) Western Blot Protocol
-
Protein Transfer: Following SDS-PAGE, transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Prepare the ECL working solution by mixing the luminol/enhancer and peroxide solutions according to the manufacturer's instructions. Incubate the membrane in the working solution for 1-5 minutes.
-
Imaging: Remove the membrane from the substrate solution, drain excess reagent, and place it in a plastic wrap or sheet protector. Expose the membrane to X-ray film or a CCD imaging system to capture the chemiluminescent signal.
This compound-based Western Blot Protocol
-
Protein Transfer and Blocking: Follow steps 1 and 2 as in the luminol-based protocol.
-
Primary Antibody Incubation: Follow step 3 as in the luminol-based protocol.
-
Washing: Follow step 4 as in the luminol-based protocol.
-
Secondary Antibody Incubation: Incubate the membrane with an AP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Equilibration: Briefly wash the membrane with an assay buffer (e.g., 0.1 M diethanolamine, 1 mM MgCl2, pH 10.0).
-
Detection: Incubate the membrane with the this compound substrate solution according to the manufacturer's instructions.
-
Imaging: Remove the membrane, drain excess substrate, and wrap it. Due to the glow kinetics, a short incubation (5-15 minutes) may be required before imaging to allow the signal to reach its peak intensity. Capture the signal using a CCD imager or by exposing it to X-ray film.
ELISA Experimental Workflow
Luminol-based (ECL) ELISA Protocol
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20 - PBST).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Sample/Standard Incubation: Add samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with PBST.
-
Enzyme Conjugate Incubation: Add HRP-conjugated streptavidin and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Prepare and add the ECL substrate to each well.
-
Reading: Immediately measure the relative light units (RLU) using a luminometer.
This compound-based ELISA Protocol
-
Coating to Detection Antibody Incubation: Follow steps 1-8 as in the luminol-based ELISA protocol.
-
Enzyme Conjugate Incubation: Add AP-conjugated streptavidin and incubate for 30 minutes to 1 hour at room temperature.
-
Washing: Wash the plate five times with PBST.
-
Detection: Add the this compound substrate to each well.
-
Incubation and Reading: Incubate the plate for 15-20 minutes at room temperature to allow the signal to develop to its maximum intensity. Measure the RLU using a luminometer.
Summary and Recommendations
Both this compound and luminol-based detection systems offer high sensitivity for the detection of proteins in immunoassays. The choice between the two will depend on the specific experimental goals and available resources.
Choose a luminol-based (ECL) system when:
-
A very rapid signal is required.
-
A wide variety of commercial kits with varying sensitivities and signal durations are desired.
-
Cost is a primary consideration, as HRP and luminol reagents are often more economical.
Choose an this compound-based system when:
-
High sensitivity and a low background are critical.
-
A prolonged and stable signal is advantageous, allowing for more flexible reading times and the possibility of re-reading plates.
-
The experimental workflow can accommodate a short incubation period for signal development.
By carefully considering the principles, performance characteristics, and protocols outlined in this guide, researchers can make an informed decision to select the chemiluminescent detection system that best suits their analytical needs, ultimately leading to more robust and reliable experimental outcomes.
References
Evaluating AMPPD in Chemiluminescent Immunoassays for Alpha-Fetoprotein: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate immunoassay substrate is critical for achieving sensitive and reliable quantification of biomarkers such as alpha-fetoprotein (AFP). This guide provides an objective comparison of 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), a widely used chemiluminescent substrate for alkaline phosphatase, with other common alternatives for the detection of AFP. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Performance Comparison of Chemiluminescent Substrates
The choice of substrate in a chemiluminescent enzyme immunoassay (CLEIA) significantly impacts key performance characteristics such as sensitivity (Limit of Detection, LoD), the range of accurately quantifiable concentrations (Dynamic Range), and the signal-to-noise ratio. While direct head-to-head studies for alpha-fetoprotein are not always available in literature, performance data from various chemiluminescent immunoassays provide valuable insights.
| Substrate System | Enzyme Label | Limit of Detection (LoD) | Dynamic Range | Signal Duration | Key Advantages |
| This compound | Alkaline Phosphatase (AP) | High pg/mL to low ng/mL range | Wide | Glow-type, stable for minutes to hours | High sensitivity, sustained signal allows for flexibility in measurement timing. |
| CSPD | Alkaline Phosphatase (AP) | Potentially lower than this compound | Wide | Glow-type, stable | Often considered an enhanced version of this compound with potentially faster signal generation and higher intensity. |
| Luminol | Horseradish Peroxidase (HRP) | Low ng/mL range | Moderate | Flash-type, signal decays rapidly | Cost-effective, well-established chemistry. |
| Colorimetric (e.g., TMB) | Horseradish Peroxidase (HRP) | ng/mL range | Narrow | Stable endpoint | Simple, does not require a luminometer. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental outcomes. Below are representative protocols for a standard colorimetric ELISA and a generic chemiluminescent enzyme immunoassay for alpha-fetoprotein.
Protocol 1: Colorimetric Sandwich ELISA for Alpha-Fetoprotein
This protocol is based on a typical horseradish peroxidase (HRP) and tetramethylbenzidine (TMB) substrate system.
Materials:
-
Microtiter plate pre-coated with anti-AFP capture antibody
-
AFP standards and patient serum samples
-
Anti-AFP detection antibody conjugated to HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample/Standard Addition: Add 100 µL of AFP standards and serum samples to the appropriate wells.
-
Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing 1: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer.
-
Detection Antibody Addition: Add 100 µL of HRP-conjugated anti-AFP detection antibody to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.
-
Washing 2: Repeat the washing step as in step 4.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation 3: Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
Protocol 2: Chemiluminescent Enzyme Immunoassay (CLEIA) for Alpha-Fetoprotein with this compound
This protocol outlines a sandwich immunoassay using an alkaline phosphatase (AP) conjugate and this compound substrate.
Materials:
-
Microtiter plate or magnetic microparticles coated with anti-AFP capture antibody
-
AFP standards and patient serum samples
-
Anti-AFP detection antibody conjugated to Alkaline Phosphatase (AP)
-
Wash Buffer
-
Assay Buffer
-
This compound Substrate Solution
-
Luminometer or chemiluminescence microplate reader
Procedure:
-
Preparation: Bring all reagents and samples to room temperature.
-
Sample/Standard and Detection Antibody Addition: In a reaction tube or well, add 50 µL of AFP standard or sample, and 100 µL of AP-conjugated anti-AFP detection antibody.
-
Incubation 1: Incubate for 30-60 minutes at 37°C with gentle shaking.
-
Washing: If using magnetic microparticles, use a magnetic separator to wash the particles 3-5 times with Wash Buffer. If using a microplate, aspirate and wash the wells.
-
Substrate Addition: Add 100-200 µL of this compound Substrate Solution to each well or tube.
-
Incubation 2: Incubate for 5-15 minutes at room temperature to allow the chemiluminescent signal to develop.
-
Measurement: Measure the relative light units (RLU) using a luminometer.
Visualizing the Process: Diagrams
To better understand the underlying processes, the following diagrams, created using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow of the chemiluminescent enzyme immunoassay.
This compound Signaling Pathway
Caption: Enzymatic activation of this compound leading to light emission.
Experimental Workflow for AFP CLEIA
Caption: Step-by-step workflow of a sandwich CLEIA for AFP detection.
AMPPD: A Deep Dive into Specificity and Cross-Reactivity in Complex Biological Samples
For researchers, scientists, and drug development professionals, the choice of a detection substrate in immunoassays is paramount to achieving sensitive, specific, and reliable results. This guide provides a comprehensive comparison of 3-(2'-spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane (AMPPD), a widely used chemiluminescent substrate for alkaline phosphatase (AP), with other common detection modalities. We will delve into its performance in complex biological samples, addressing critical aspects of specificity and cross-reactivity, supported by experimental data and detailed protocols.
Performance Comparison of Detection Substrates
The selection of a substrate significantly impacts an assay's sensitivity, dynamic range, and susceptibility to matrix effects. Below is a comparative summary of this compound against other popular chemiluminescent and colorimetric substrates.
| Feature | This compound (Chemiluminescent) | Luminol-based (Chemiluminescent) | pNPP (Colorimetric) |
| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) | Alkaline Phosphatase (AP) |
| Detection Limit | High femtogram to attogram | Picogram to high femtogram | Nanogram |
| Signal Duration | Prolonged "glow" kinetics (hours) | Transient "flash" kinetics (seconds to minutes) | Stable, but requires stopping reagent |
| Signal-to-Noise Ratio | Generally high, but can be affected by endogenous AP | High, but susceptible to chemical enhancers and quenchers | Moderate |
| Dynamic Range | Wide | Moderate to Wide | Narrow |
| Primary Advantages | High sensitivity, prolonged signal for flexible measurement window.[1] | High sensitivity, rapid signal generation. | Simple, inexpensive, requires basic equipment. |
| Primary Disadvantages | Potential for high background from endogenous AP in some samples.[2] | Short signal duration requires precise timing and may necessitate imagers. | Lower sensitivity compared to chemiluminescent methods. |
Cross-Reactivity and Specificity in Biological Matrices
The utility of any immunoassay substrate is ultimately determined by its performance in the presence of complex biological components. Serum, plasma, and cell lysates contain a myriad of substances that can interfere with the assay chemistry, leading to inaccurate results.
Endogenous Enzyme Activity: A primary concern with AP-based systems like this compound is the presence of endogenous alkaline phosphatase in biological samples, particularly in serum and plasma. Elevated levels of endogenous AP can lead to substrate cleavage independent of the antibody-conjugated enzyme, resulting in a high background signal and false-positive results.[2] This is a critical consideration in studies involving liver or bone disease models, where AP levels are often pathologically elevated.[3]
Matrix Effects: Components of biological samples can also influence the chemiluminescent signal of this compound. For instance, macromolecules such as bovine serum albumin (BSA) have been shown to enhance the light output from this compound, a phenomenon attributed to the creation of a hydrophobic microenvironment that stabilizes the light-emitting intermediate.[1] While this can increase sensitivity, it also highlights the potential for sample-to-sample variability based on protein content. Conversely, substances like bilirubin, often present in serum, can interfere with AP activity and lead to falsely low signals.[4][5]
Comparison with Luminol-based Systems: Luminol-based detection, which relies on horseradish peroxidase (HRP), is not susceptible to interference from endogenous AP. However, it can be affected by other components in biological samples, such as endogenous peroxidases or reducing agents that can quench the chemiluminescent reaction. The choice between this compound and a luminol-based substrate often involves a trade-off between the specific potential interferences inherent to the sample type and the desired assay kinetics.
Experimental Protocols
To provide a framework for comparative analysis, we present a detailed protocol for evaluating the performance of this compound versus a luminol-based substrate in a Western blot application using a complex biological sample (e.g., cell lysate).
Protocol: Comparative Western Blot Analysis of this compound and Luminol-based Substrates
1. Sample Preparation and Protein Quantification:
-
Prepare cell lysates using a standard lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Determine the total protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Separate 20 µg of total protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 - TBST).
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated or AP-conjugated secondary antibody (depending on the substrate to be used) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Chemiluminescent Detection:
-
For this compound:
-
Equilibrate the membrane in an assay buffer specific for this compound.
-
Incubate the membrane with the this compound working solution according to the manufacturer's instructions (typically 5 minutes).
-
Drain the excess substrate and place the membrane in a plastic sheet protector.
-
-
For Luminol-based Substrate:
-
Prepare the luminol working solution by mixing the peroxide and luminol reagents according to the manufacturer's instructions.
-
Incubate the membrane with the working solution for 1-5 minutes.
-
Drain the excess substrate and place the membrane in a plastic sheet protector.
-
5. Signal Acquisition and Analysis:
-
Acquire the chemiluminescent signal using a CCD-based imager or X-ray film. For a direct comparison, expose both membranes for identical durations at multiple time points (e.g., 1, 5, 15, and 30 minutes) to capture the different signal kinetics.
-
Quantify the band intensities using densitometry software.
-
Calculate the signal-to-noise ratio for each substrate by dividing the mean intensity of the specific band by the mean intensity of a background region of the same size.
Visualizing Workflows and Pathways
To further clarify the processes discussed, the following diagrams illustrate the chemiluminescent reaction pathway for this compound and a typical experimental workflow for substrate comparison.
References
- 1. 1,2-dioxetanes: novel chemiluminescent enzyme substrates. Applications to immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous alkaline phosphatase interference in cardiac troponin I and other sensitive chemiluminescence immunoassays that use alkaline phosphatase activity for signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkaline phosphatase interference in immuno-enzymatic assays. | Journal of Medical Biochemistry [aseestant.ceon.rs]
- 4. e-century.us [e-century.us]
- 5. medpulse.in [medpulse.in]
Safety Operating Guide
3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane proper disposal procedures
Essential guidelines for the safe handling and disposal of the chemiluminescent substrate AMPPD within a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Researchers, scientists, and professionals in drug development frequently utilize 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, commonly known as this compound, as a substrate for alkaline phosphatase in various chemiluminescent assays.[1][2][3] Proper disposal of unused this compound and any contaminated materials is crucial to maintain a safe laboratory environment and adhere to waste management regulations. The primary recommendation for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] It is imperative that this chemical is not released into the environment, as it should not enter drains or sewer systems.[4][5]
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, it is essential to be familiar with its safety hazards. The substance may cause skin, eye, and respiratory irritation.[6] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles. | To prevent accidental splashes to the eyes. |
| Hand Protection | Chemical-impermeable gloves. | To avoid direct skin contact. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary. | To prevent inhalation of harmful particles or vapors. |
This data is synthesized from information available in safety data sheets.[4][5]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe preparation and disposal of this compound waste from a laboratory.
1. Waste Segregation and Collection:
-
Designate a specific, clearly labeled, and sealed container for this compound waste. This includes unused solutions, contaminated labware (e.g., pipette tips, tubes), and any materials used for spill cleanup.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Handling and Storage of Waste Containers:
-
All handling of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood.[5]
-
Ensure the waste container is kept tightly closed when not in use.[5]
-
Store the waste container in a cool, dry, and well-ventilated location, away from incompatible materials.[5]
3. Disposal of Contaminated Packaging:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water, if the product is water-soluble).[4]
-
The rinsate from this process must be collected and treated as hazardous waste, adding it to your designated this compound waste container.[7]
-
After thorough rinsing, the packaging can be punctured to prevent reuse and then disposed of according to institutional guidelines for non-hazardous waste or recycling.[4]
4. Arranging for Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.[6]
-
Provide them with an accurate description of the waste, including the chemical name and any potential hazards.
Emergency Procedures for Spills
In the event of an this compound spill, the following steps should be taken immediately:
-
Evacuate and Secure the Area: Evacuate personnel from the immediate spill area and prevent unauthorized entry.[4][5]
-
Ensure Adequate Ventilation: Increase ventilation in the area to disperse any vapors.[4][5]
-
Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.[4][5]
-
Contain and Clean the Spill:
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
-
Collect and Dispose of Cleanup Materials: Place all contaminated absorbent materials and cleaning supplies into a sealed, labeled container for hazardous waste disposal.[5]
-
Decontaminate the Area: Clean the spill area with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OEM this compound-Chemiluminescent Substrate Hyasen and Hyasen Biotech | Hyasen [hyasen.com]
- 3. 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane | 122341-56-4 | FS175657 [biosynth.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. store.sangon.com [store.sangon.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. forensicresources.org [forensicresources.org]
Essential Safety and Operational Guidance for Handling 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane, a chemiluminescent substrate also known as AMPPD.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent contact with skin and eyes, as well as inhalation.[3] The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting to protect against dust and aerosols.[3] |
| Hand Protection | Gloves | Chemically impermeable.[3] Nitrile rubber gloves with a thickness of >0.11 mm are a suitable option.[4] |
| Body Protection | Protective Clothing | Wear suitable protective clothing to avoid skin contact.[3] |
| Respiratory Protection | Respirator | Necessary when dusts are generated. A particulate filter device (e.g., P1 or N95) should be used.[4][5] |
Operational Plan: Safe Handling and Storage
Handling:
-
Work in a well-ventilated area to avoid the formation of dust and aerosols.[3]
-
Avoid contact with skin and eyes.[3]
-
Employ non-sparking tools and take precautionary measures against static discharge.[3]
-
Do not eat, drink, or smoke in the handling area.[6]
Storage:
-
Keep the container tightly closed.[3]
-
Store in a dry, cool, and well-ventilated place.[3]
-
Store separately from incompatible materials and foodstuff containers.[3]
Disposal Plan
Spill Containment and Clean-up:
-
In case of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3]
-
Remove all sources of ignition.[3]
-
Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[3]
-
Prevent the chemical from entering drains or the environment.[3]
Waste Disposal:
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.
-
Adhered or collected material should be promptly disposed of.[3]
Experimental Workflow: Safe Handling Procedure
The following diagram outlines the standard procedure for safely handling 3-(2'-Spiroadamantane)-4-methoxy-4-(3''-phosphoryloxy)phenyl-1,2-dioxetane in a laboratory setting.
Caption: Workflow for Safe Chemical Handling.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
